Product packaging for C5-indocyanine(Cat. No.:)

C5-indocyanine

Cat. No.: B1263569
M. Wt: 538.5 g/mol
InChI Key: IWHSKYHCPUDDMY-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Pentamethine Cyanine (B1664457) Dyes in Academic Research

The history of cyanine dyes dates back to their discovery in 1856. nih.gov Initially, their primary application was as photosensitizers in the photographic industry. cambridge.org The academic and broader research interest in cyanine dyes, particularly pentamethine indocyanines, surged significantly later with the advent of fluorescence-based technologies in biology and medicine.

A pivotal moment in their evolution came in the 1990s when Dr. Alan Waggoner and his colleagues at Carnegie Mellon University developed a new class of cyanine dyes specifically for biochemical labeling. biotium.com Recognizing the limitations of existing fluorescent labels, Waggoner's group focused on modifying the basic cyanine structure to enhance its utility in aqueous environments. biotium.com They introduced water-soluble sulfo-indocyanine dyes, which significantly reduced the tendency of the dyes to form non-fluorescent aggregates in water. glenresearch.com This modification, along with the development of reactive moieties like N-hydroxysuccinimidyl (NHS) esters, allowed for the stable conjugation of these dyes to biomolecules such as proteins and nucleic acids. glenresearch.com

These developments led to the commercialization of the popular Cy® dyes, with pentamethine versions like Cy5 becoming workhorses in molecular biology. biotium.commdpi.com The name "Cy" denotes the cyanine backbone, and the number "5" indicates the five carbon atoms in the polymethine chain between the indolenine rings. lumiprobe.com The ability to tune the absorption and emission wavelengths by altering the length of this polymethine chain was a key breakthrough, allowing researchers to create a palette of dyes spanning the visible to NIR spectrum. glenresearch.comlumiprobe.com This evolution marked a shift from simple staining applications to sophisticated uses in technologies like automated DNA sequencing, flow cytometry, and high-resolution fluorescence microscopy. glenresearch.com

Structural Characteristics and Chemical Significance of the C5-Polymethine Bridge

The defining feature of a C5-indocyanine dye is its core structure, which consists of two indolenine heterocyclic rings linked by a five-carbon polymethine chain. nih.govmdpi.com This conjugated system of alternating single and double bonds is a chromophore, responsible for the dye's intense color and fluorescence properties.

Key Structural and Chemical Features:

Conjugated π-System: The C5 polymethine bridge creates an extended π-conjugated system across the molecule. The delocalization of π-electrons along this chain is the primary determinant of the dye's electronic and photophysical properties. nih.gov This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Absorption and Emission: The length of the polymethine chain directly correlates with the maximum absorption (λ_max) and emission (λ_em) wavelengths. acs.org For pentamethine cyanines (five methine carbons), this results in strong absorption and emission in the far-red/NIR region, typically between 650 nm and 850 nm. mdpi.comnih.gov This is a significant red shift compared to their shorter-chain counterparts like trimethine cyanines (Cy3). mdpi.com This "vinyl shift," where each additional pair of carbon atoms in the chain causes a red shift of about 100 nm, is a hallmark of cyanine dyes. acs.org

Molar Absorptivity: C5-indocyanines are characterized by exceptionally high molar extinction coefficients (ε), often exceeding 150,000 M⁻¹cm⁻¹. lumiprobe.comnsf.gov This indicates a very high probability of absorbing light at their λ_max, which contributes to their brightness.

Environmental Sensitivity: The fluorescence quantum yield of C5-indocyanines can be highly sensitive to the molecular environment. cambridge.org This sensitivity can be exploited for developing probes that report on local changes in viscosity, polarity, or binding events. However, this can also lead to fluorescence quenching in aqueous media due to aggregation or cis-trans isomerization, a non-radiative decay pathway. cambridge.orgglenresearch.com

Chemical Modifications: The basic this compound scaffold can be readily modified. Substituents on the indolenine rings or the polymethine chain can be altered to fine-tune photophysical properties, improve photostability, enhance water solubility, and introduce reactive groups for bioconjugation. nih.govnih.gov For instance, adding sulfonate groups increases water solubility and reduces aggregation. mdpi.com

The C5 bridge is therefore not merely a linker but the central component that defines the dye's utility, enabling its function as a highly efficient NIR fluorophore.

Table 1. Photophysical Properties of Selected this compound Derivatives

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent/ConditionsReference
Sulfo-Cy5 carboxylic acid646661128,825 (log ε = 5.11)PBS (pH 7.4) mdpi.com
Unsubstituted Pentamethine Indocyanine~650Not SpecifiedNot SpecifiedNot Specified rsc.org
Indolizine (B1195054) Cyanine C5819Not Specified188,000DMSO nsf.gov
Asymmetric Cy5 Analogue (23)648662Not SpecifiedPBS (pH 7.4) researchgate.net
Asymmetric Cy5 Analogue (24)644658Not SpecifiedPBS (pH 7.4) researchgate.net

Scope and Contemporary Research Imperatives for this compound Compounds

The unique spectral properties of C5-indocyanines position them at the forefront of various research areas, particularly those requiring deep tissue penetration and low background signal. The near-infrared window (roughly 650-900 nm), where C5 dyes operate, is often called the "biological window" because endogenous molecules like hemoglobin and water have minimal absorption in this range, allowing light to penetrate tissues more deeply. mdpi.com

Contemporary Research Focus Areas:

Advanced Bioimaging: C5-indocyanines, like Cy5 and its derivatives, are indispensable in fluorescence microscopy, including super-resolution techniques. cambridge.org Current research aims to improve their photostability to reduce photobleaching during long-term imaging and to enhance their quantum yields in aqueous environments. rsc.orgacs.org A known issue is "photoblueing," where the dye undergoes a photoreaction with singlet oxygen, truncating the polymethine chain and causing a blue shift in its spectrum, which can complicate multi-color imaging experiments. acs.org

Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment is being harnessed to design "smart" probes. These probes can report on specific physiological parameters or the presence of analytes through changes in their fluorescence intensity or lifetime. Research is focused on creating this compound probes that can detect specific enzymes, reactive oxygen species, or metal ions in living cells. nih.gov

Image-Guided Surgery and Theranostics: The NIR fluorescence of C5-indocyanines allows for real-time visualization of biological structures during surgery. nih.gov Researchers are developing tumor-targeting probes by conjugating C5 dyes to antibodies or other ligands that specifically bind to cancer cells. researchgate.netresearchgate.net This enables surgeons to more accurately identify tumor margins. Furthermore, these dyes are being explored for photothermal therapy (PTT) and photodynamic therapy (PDT), where the dye absorbs NIR light and generates heat or singlet oxygen to destroy cancer cells, combining diagnostics and therapy into a single "theranostic" agent. mdpi.comfortunejournals.com

Materials Science: The strong light-absorbing properties of C5-indocyanines make them candidates for use in organic photovoltaics and solar cells. cambridge.org Research in this area focuses on optimizing their structure to improve charge separation and transfer efficiency within novel materials.

The primary imperatives driving current research are the rational design of new this compound structures with enhanced brightness, superior photostability, and tailored functionalities for specific, high-impact applications in medicine and technology. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H35IN2 B1263569 C5-indocyanine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H35IN2

Molecular Weight

538.5 g/mol

IUPAC Name

(2Z)-1-ethyl-2-[(2E,4Z)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide

InChI

InChI=1S/C29H35N2.HI/c1-7-30-24-18-14-12-16-22(24)28(3,4)26(30)20-10-9-11-21-27-29(5,6)23-17-13-15-19-25(23)31(27)8-2;/h9-21H,7-8H2,1-6H3;1H/q+1;/p-1

InChI Key

IWHSKYHCPUDDMY-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2C(/C1=C/C=C/C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-]

Origin of Product

United States

Synthetic Methodologies and Molecular Engineering of C5 Indocyanine Analogues

Advanced Synthetic Routes to C5-Indocyanine Core Structures

The construction of the fundamental this compound scaffold involves the formation of two key components: the heterocyclic precursors and the polymethine bridge.

Precursor Synthesis and Regioselective Condensation Reactions

The synthesis of this compound dyes typically begins with the preparation of the heterocyclic precursors, which are often indolenine derivatives. A common starting point is the Fischer indole (B1671886) synthesis, where a phenylhydrazine (B124118) is reacted with a ketone or aldehyde. For instance, 4-hydrazinobenzenesulfonic acid can be reacted with 3-methyl-2-butanone (B44728) in acetic acid to form 2,3,3-trimethyl-3H-indole-5-sulfonate. mdpi.com This precursor can then be quaternized by alkylation, for example, using iodomethane (B122720) or 6-bromohexanoic acid, to yield the corresponding indolium salts. mdpi.com

The core this compound structure is then assembled through a regioselective condensation reaction. This involves the reaction of two equivalents of the indolium salt with a three-carbon bridging unit. A frequently used reagent for this purpose is malonaldehyde dianilide hydrochloride. mdpi.com The reaction is often carried out in a high-boiling solvent like acetic anhydride (B1165640) or pyridine. mdpi.com An alternative approach involves the reaction of a Fischer's base derivative with a suitable pentadienyl precursor, such as N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide, in the presence of a base like sodium acetate (B1210297) and a solvent such as methanol (B129727). google.com

A modular approach has also been developed, commencing with a commercially available indolenine derivative to synthesize a carboxy-indolium precursor. acs.org The subsequent condensation reaction can be optimized by testing various solvents, with acetonitrile (B52724) often providing high yields and minimal side products. acs.org Purification strategies can capitalize on the pH- and functional group-dependent solubility of the dye, allowing for streamlined workup procedures. acs.org

Strategies for Chiral Control in this compound Synthesis

The introduction of chirality into the this compound framework can be a valuable strategy for developing probes that can interact selectively with chiral biological structures. While the core synthesis of this compound does not inherently produce chiral centers, chirality can be introduced through several methods.

One approach is to utilize chiral starting materials. For example, if the synthesis begins with a chiral ketone or a derivative of a chiral amino acid, the resulting indoline (B122111) or related heterocyclic moiety will be chiral. This chirality is then carried through the subsequent condensation steps.

Another strategy involves the use of chiral catalysts during the synthesis. Although not yet widely reported specifically for this compound synthesis, asymmetric catalysis is a powerful tool in organic synthesis. nih.gov For example, chiral cyclopentadienyl-rhodium(III) complexes have been successfully employed in the asymmetric synthesis of isoindolones, demonstrating the potential for metal-catalyzed C-H functionalization to introduce chirality. nih.gov The development of chiral ligands and catalytic systems that can control the stereochemistry of the condensation reaction or subsequent modifications represents a promising avenue for future research. The synthesis and application of chiral carbon quantum dots also highlight the growing interest in chiral nanomaterials, which could potentially be integrated with this compound dyes. magtech.com.cn

Rational Functionalization Strategies for this compound Derivatives

The modification of the core this compound structure through the introduction of various functional groups is a key strategy for tailoring its properties for specific applications.

Late-Stage Functionalization Approaches for Chemical Diversification

Late-stage functionalization refers to the introduction of chemical groups onto a pre-formed molecular scaffold. This approach is highly valuable as it allows for the rapid generation of a diverse library of analogues from a common intermediate. For this compound dyes, this can involve the modification of existing functional groups or the direct functionalization of C-H bonds.

For instance, a this compound dye bearing a carboxylic acid group can be readily converted into a variety of amides or esters through standard coupling reactions. This allows for the attachment of targeting ligands, solubility-enhancing moieties, or other reporter groups. The development of robust and versatile synthetic strategies, such as modular approaches, facilitates the introduction of diverse functionalities. acs.org

Site-Selective Modification of Indoline and Related Heterocyclic Moieties

Achieving site-selective modification of the indoline or benzo[e]indole rings is crucial for precise control over the dye's properties. Directing groups can be employed to control the regioselectivity of reactions such as arylation. For example, a removable pivaloyl group at the C3 position of indole has been shown to direct arylation to the C4 and C5 positions. nih.gov This strategy allows for the introduction of aryl substituents at specific locations on the indole ring system, which can significantly influence the electronic and steric properties of the dye.

Furthermore, the nitrogen atom of the indoline ring can be functionalized through alkylation. The choice of alkylating agent can introduce a variety of functional groups, such as carboxylic acids or sulfonates, which can impact the dye's solubility and provide a handle for further conjugation. mdpi.com

Impact of Peripheral Substituent Introduction on Molecular Properties

The introduction of peripheral substituents onto the this compound core can have a profound impact on its photophysical and chemical properties.

Table 1: Effect of Peripheral Substituents on this compound Properties

SubstituentPositionEffect on PropertiesReference
SulfonateIndole RingIncreases water solubility. nih.govmdpi.com
Carboxylic AcidIndole NitrogenProvides a reactive handle for conjugation. mdpi.comacs.org
PhenylIndolizine (B1195054) DonorDoes not significantly perturb core chromophore properties. nih.gov
Electron-donating/-withdrawing groupsPentamethine chainAffects solvation energy and dipole moments. acs.org

The introduction of sulfonate groups, for example, dramatically increases the water solubility of the dye, which is essential for biological applications. nih.govmdpi.com Attaching a carboxylic acid group to the indole nitrogen provides a convenient point of attachment for biomolecules. mdpi.comacs.org Interestingly, substituting the indoline donor with a proaromatic indolizine donor can lead to a red-shift in the absorption and emission profiles. nih.gov Even the nature of the substituents on the polymethine chain can influence the dye's properties, with electron-donating and electron-withdrawing groups affecting solvation energy and dipole moments. acs.org

Molecular Engineering Principles for Tuned this compound Scaffolds

The performance of this compound dyes can be significantly enhanced and customized for specific applications through rational molecular engineering. This involves the strategic modification of the dye's core structure to fine-tune its photophysical characteristics and to incorporate functionalities for bioconjugation.

The key photophysical properties of this compound dyes that are often targeted for improvement include molar extinction coefficient, quantum yield, photostability, and Stokes shift. These properties are intricately linked to the dye's molecular structure.

Influence of Substituents on the Indolenine Rings: The nature and position of substituents on the indolenine rings play a crucial role in modulating the electronic and, consequently, the photophysical properties of the dye. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission maxima. For instance, the introduction of sulfonate groups (-SO₃⁻) has been shown to enhance fluorescence brightness and photostability while also increasing water solubility. researchgate.netacs.org Conversely, the addition of benzene (B151609) moieties can induce a bathochromic (red) shift of 10–20 nm but may negatively impact brightness and photostability. researchgate.net Fluorination of the chromophore is another strategy that can lead to reduced aggregation, enhanced fluorescence quantum yield, and greater resistance to photobleaching. researchgate.net

Modifications of the Polymethine Chain: The polymethine chain is central to the dye's electronic structure. Substitutions on this chain can significantly impact photophysical properties. Introducing substituents can increase non-radiative decay pathways, such as photoisomerization, leading to a decrease in fluorescence quantum yield. acs.org However, rigidifying the polymethine chain, for example by incorporating a cyclohexene (B86901) ring, can restrict this isomerization and thereby enhance fluorescence quantum yield and photostability. thno.orgnih.gov The position of substituents on the chain is also critical. Modifications at the central (meso) position have been extensively studied, with different groups leading to varied effects on the dye's properties. sioc-journal.cn Recent advances have also enabled the introduction of substituents at other positions along the chain, offering more nuanced control over the dye's characteristics. semanticscholar.orgchimia.ch

Table 1: Effect of Structural Modifications on the Photophysical Properties of this compound Analogues

ModificationEffect on Photophysical PropertiesReference(s)
Indolenine Ring Substitution
SulfonationIncreased brightness, photostability, and water solubility. researchgate.netacs.org
Benzene AnnulationBathochromic shift (10-20 nm), increased lipophilicity, potentially lower brightness. researchgate.net
PolyfluorinationReduced aggregation, increased quantum yield and photostability. researchgate.net
Polymethine Chain Modification
General SubstitutionOften increases non-radiative decay, decreasing quantum yield. acs.org
Chain Rigidification (e.g., cyclohexene ring)Increased quantum yield and photostability by restricting photoisomerization. thno.orgnih.gov
Meso-position SubstitutionCan be used to fine-tune absorption/emission and stability. sioc-journal.cn
C3'/C5' SubstitutionOffers a new avenue for tailoring photophysical and photochemical properties. semanticscholar.orgchimia.ch
Heterocycle Variation
Indolizine instead of IndolineRed-shifted absorption and emission, potential for larger Stokes shifts. nsf.govnsf.gov

For this compound dyes to be used as targeted fluorescent probes, they must be covalently attached to biomolecules such as antibodies, peptides, or nucleic acids. This is achieved by incorporating reactive functional groups, or "bioconjugation handles," into the dye structure. The choice of reactive group depends on the target functional group on the biomolecule.

Common Reactive Groups:

Carboxylic Acids (-COOH): These can be activated, for example with carbodiimides like EDC, to react with primary amines on biomolecules, forming a stable amide bond. acs.orgacs.org

N-Hydroxysuccinimidyl (NHS) Esters: These are highly reactive towards primary amines and are one of the most common functionalities for protein labeling. uclan.ac.uk

Amines (-NH₂): These can be reacted with various electrophiles on biomolecules. They are also used as precursors for other reactive groups. lumiprobe.com

Maleimides: These exhibit high specificity for thiol groups (cysteines) in proteins. uclan.ac.uk

Azides (-N₃) and Alkynes (-C≡CH): These groups are used in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, which is a highly efficient and bioorthogonal conjugation method. acs.orgnih.gov

Synthetic Strategies for Functionalization: A key challenge in synthesizing functionalized this compound dyes is that the reactive handles can be sensitive to the conditions used in the dye synthesis. To overcome this, modular synthetic approaches have been developed. These strategies often involve synthesizing a core dye structure and then introducing the reactive functional group in the final steps of the synthesis to prevent its degradation. nsf.govacs.org Solid-phase synthesis has also emerged as a powerful technique, allowing for the streamlined production of asymmetrical cyanine (B1664457) dyes with different functionalities, simplifying purification and improving yields. unito.itacs.org

Table 2: Common Bioconjugation Handles for this compound Dyes

Reactive GroupTarget Functional Group on BiomoleculeResulting LinkageReference(s)
Carboxylic Acid (activated)Amine (-NH₂)Amide acs.orgacs.org
NHS EsterAmine (-NH₂)Amide uclan.ac.uk
AmineCarboxylic Acid (activated), etc.Amide, etc. lumiprobe.com
MaleimideThiol (-SH)Thioether uclan.ac.uk
AzideAlkyneTriazole acs.orgnih.gov
AlkyneAzideTriazole acs.orgnih.gov

Advanced Photophysical and Spectroscopic Characterization of C5 Indocyanine

Comprehensive Absorption and Emission Spectroscopy of C5-Indocyanine

The photophysical behavior of this compound dyes is characterized by their strong light absorption and emission properties in the near-infrared (NIR) region, which are highly sensitive to the molecular environment. This section details the fundamental spectroscopic characteristics of this compound and its derivatives.

This compound dyes exhibit intense absorption bands in the visible and near-infrared regions, primarily arising from π-π* electronic transitions within the polymethine chain. nsf.gov The position of the absorption maximum (λmax) and the molar absorptivity (ε) are significantly influenced by the solvent and the specific structural features of the dye, such as the nature of the heterocyclic nuclei and any substituents.

For instance, an indolizine-based C5 derivative shows absorption maxima that are red-shifted compared to common indoline (B122111) cyanines. nsf.gov The absorption peaks for this C5 derivative are observed at 819 nm in dimethyl sulfoxide (B87167) (DMSO) and 825 nm in dichloromethane (B109758) (DCM). nsf.govmdpi.com The molar absorptivity is substantial, reaching values as high as 188,000 M⁻¹cm⁻¹ in DCM, indicating a high probability of light absorption. nsf.gov The absorption profile typically features a sharp main peak and a higher-energy shoulder, which is attributed to vibronic transitions. nsf.gov The solvent plays a crucial role, with the molar absorptivity of the indolizine (B1195054) C5 derivative following the trend: DCM > DMSO > acetonitrile (B52724) (MeCN)/H₂O > MeCN. nsf.gov

A sulfonated, water-soluble variant, SO₃C5, displays a red-shifted absorption maximum of approximately 15 nm compared to Indocyanine Green (ICG) in various solvents. nih.gov In organic solvents like DMSO and methanol (B129727) (MeOH), the absorption profiles are consistent, but in aqueous media, the shape of the absorption curve for SO₃C5 changes significantly, suggesting aggregation. nih.gov Another variant, a sulfo-Cy5 carboxylic acid, shows an absorption maximum at 646 nm in phosphate-buffered saline (PBS) with a molar absorptivity (log ε) of 5.11. mdpi.commdpi.com

The following table summarizes the UV-Vis absorption properties of various this compound derivatives in different solvents.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Indolizine C5 DCM825188,000
DMSO819170,000 (approx.)
MeCN810145,000 (approx.)
1:1 MeCN/H₂O-155,000 (approx.)
Indodicarbocyanine (C5) Ethanol (B145695)646200,000
Sulfo-Cy5 carboxylic acid PBS (pH 7.4)646128,825 (log ε = 5.11)

Data compiled from multiple research sources. nsf.govmdpi.comomlc.org

Upon excitation, this compound dyes exhibit fluorescence emission, typically in the near-infrared region of the spectrum. The emission wavelength is dependent on the solvent environment. For example, indodicarbocyanine (C5) dissolved in methanol shows a fluorescence emission maximum at 657 nm when excited at 590 nm. omlc.orgtugraz.at

The indolizine-based C5 derivative demonstrates tunable emission based on solvent selection. nsf.gov In less polar solvents like dichloromethane (DCM), the emission is sharp and occurs at around 825 nm. mdpi.com However, in more polar solvents, significant shifts can occur. For example, in DMSO, the emission peak is observed at 850 nm. nsf.gov This solvent-dependent emission behavior highlights the sensitivity of the dye's excited state to its local environment. nsf.gov

A water-soluble sulfonated C5 derivative (SO₃C5) also shows emission in the NIR, but its characteristics in aqueous solutions are complicated by aggregation phenomena, which can lead to apparent emission energies that are higher than the lowest energy absorption features. nih.gov For a sulfo-Cy5 carboxylic acid derivative in PBS, the maximum fluorescence emission is found at 661 nm. mdpi.com

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for this compound. This value is highly variable and depends on the dye's structure and solvent. Indodicarbocyanine (C5) in methanol has been reported to have a quantum yield of 0.4. omlc.org

In contrast, more complex indolizine-based C5 dyes exhibit lower quantum yields, typically greater than 1%. nsf.gov For one such C5 derivative, the quantum yield was measured at 3.5%. nsf.gov The choice of counter-anion can also influence the quantum yield. For example, C5-ClO₄ was found to have quantum yields of 1.2% in acetonitrile (MeCN) and 2.2% in dichloromethane (DCM). mdpi.com Similarly, C5-TFSI and C5-TPB in MeCN showed quantum yields of 1.1% and 1.2%, respectively. mdpi.com These results suggest that specific counter-anions like ClO₄⁻, TPB⁻, and TFSI⁻ are more effective at reducing non-radiative decay pathways from the excited state. mdpi.com

For a sulfo-Cy5 carboxylic acid derivative, a relatively low quantum yield of 0.27 was determined in PBS relative to a Nile Blue standard. mdpi.com The molecular brightness (MB), defined as the product of molar absorptivity and quantum yield (ε × ΦF), is consequently low for sulfonated C5 derivatives like SO₃C5 in all tested solvents, with values at or below 2180 M⁻¹cm⁻¹. nih.gov

CompoundSolventQuantum Yield (ΦF) (%)
Indodicarbocyanine (C5) Methanol40
Indolizine C5 -3.5
C5-ClO₄ MeCN1.2
DCM2.2
C5-TFSI MeCN1.1
C5-TPB MeCN1.2
Sulfo-Cy5 carboxylic acid PBS (pH 7.4)27

Data compiled from multiple research sources. nsf.govmdpi.commdpi.comomlc.org

The Stokes shift, the difference between the absorption and emission maxima, is an important characteristic of fluorescent dyes. For C5-indocyanines, the Stokes shift can be significantly influenced by molecular structure and solvent interactions. Indolizine-cyanine dyes, including a C5 variant, have been observed to have Stokes shifts of up to ~60 nm, a result attributed to intramolecular steric interactions. nsf.govresearchgate.net

In a study of a sulfonated C5 derivative (SO₃C5), the Stokes shift was found to be 26 nm or less in solvents where the dye exists as a monomer. nih.gov This is a decrease compared to its non-sulfonated counterpart, which exhibited a Stokes shift of 43 nm in dichloromethane. nih.gov The large Stokes shift in some C5 derivatives is linked to a significant reorganization energy from the ground state to the excited state. nsf.gov For example, an indolizine C1 derivative exhibited a very large Stokes shift of 194 nm in DMSO. nsf.gov While this specific value is for a related compound, it illustrates the principle that structural modifications in the cyanine (B1664457) family can dramatically alter the Stokes shift. nsf.gov This feature is advantageous in imaging applications as it facilitates the separation of excitation and emission signals. rsc.org

Spectroscopic Investigations of this compound Aggregation Phenomena

Cyanine dyes, including this compound, are known to form aggregates in solution, particularly in aqueous environments. researchgate.netomlc.org This self-association leads to significant changes in their spectroscopic properties, including shifts in the absorption bands. The two primary types of aggregates are J-aggregates, which exhibit a bathochromic (red) shift, and H-aggregates, which show a hypsochromic (blue) shift relative to the monomer absorption. pradeepresearch.org

The equilibrium between monomeric and aggregated forms of this compound is highly dependent on factors such as dye concentration, solvent composition, and the presence of other molecules like proteins. nih.govrsc.org

Spectroscopic analysis of a sulfonated C5 derivative, SO₃C5, in water reveals a significant deviation in the absorption curve shape compared to its profile in organic solvents, which is strong evidence of aggregation. nih.gov This aggregation appears to be independent of concentration down to the detection limits of the spectrometer, suggesting a high propensity for self-assembly in aqueous media. nih.gov The presence of these aggregates complicates the photophysical profile, and it has been suggested that the observed emission corresponds to a higher-energy absorption feature, while any emission from lower-energy aggregates is either weak or beyond the detection range. nih.gov

Interestingly, the monomer-aggregate equilibrium can be shifted. When SO₃C5 is dissolved in fetal bovine serum (FBS), the monomeric absorption profile is restored, indicating that the aggregates are disrupted. nih.gov This is likely due to the dye binding to hydrophobic pockets of proteins like albumin, which favors the monomeric state. nih.govrsc.org

While J-aggregates are characterized by a red-shifted absorption band, the aggregation of many cyanine dyes in aqueous solution often leads to the formation of H-aggregates, identified by a blue-shifted absorption peak. researchgate.netpradeepresearch.org For example, ICG, a related cyanine, shows an H-aggregate peak around 700 nm in water at concentrations as low as 10 μM, a significant blue shift from its monomeric peak near 780 nm. nih.govmdpi.com The spectroscopic changes observed for SO₃C5 in water are consistent with this type of H-aggregation behavior, where the monomer-aggregate equilibrium strongly favors the aggregated state. nih.gov

Influence of Concentration and Environmental Factors on Aggregation State

The aggregation state of this compound dyes is significantly influenced by both concentration and the surrounding environment, including the solvent and the presence of other molecules. In aqueous solutions, indocyanine green (ICG), a related compound, readily forms dimers and larger aggregates, particularly at higher concentrations. mdpi.comgoogle.comgoogle.com This self-assembly is driven by the basic structure of the cyanine backbone and is more pronounced in polar solvents like water. mdpi.com The formation of these aggregates, specifically H-aggregates (hypsochromically shifted), is identifiable by a characteristic absorption peak around 700 nm, while the monomeric form absorbs at approximately 780 nm. mdpi.com As the concentration of ICG in water increases, the peak corresponding to H-aggregates becomes more prominent. mdpi.com Conversely, in less polar organic solvents such as ethanol or dimethyl sulfoxide (DMSO), ICG tends to exist in its monomeric form, even at high concentrations. mdpi.comgoogle.com

The aggregation behavior is not solely dependent on concentration and solvent polarity. The ionic strength of the medium also plays a role in the self-assembly of these dyes. mdpi.com For instance, the presence of certain biomolecules, like doxorubicin, can induce the aggregation of ICG, leading to the formation of both H- and J-aggregates (bathochromically shifted). acs.org Furthermore, a sulfonated derivative of this compound, SO3C5, exhibits significant concentration-independent aggregation in water. nih.gov This suggests that structural modifications to the dye molecule can profoundly impact its aggregation tendencies.

The table below summarizes the aggregation behavior of indocyanine dyes under different conditions based on research findings.

ConditionPredominant SpeciesKey ObservationsReference(s)
High concentration in waterH-aggregatesAbsorption maximum around 700 nm. mdpi.com mdpi.com
Low concentration in waterMonomersMain absorption peak at 780 nm. mdpi.com mdpi.com
In ethanolMonomersAbsorption maximum at 780 nm, independent of concentration. mdpi.com mdpi.com
Presence of doxorubicinH- and J-aggregatesInduces aggregation even at low ICG concentrations. acs.org acs.org
SO3C5 in waterAggregatesShows significant concentration-independent aggregation. nih.gov nih.gov

Strategies for Mitigating Self-Quenching and Aggregation in Research Systems

Self-quenching and aggregation are significant challenges in the application of cyanine dyes, as they often lead to a decrease in fluorescence intensity. researchgate.netnih.gov Several strategies have been developed to mitigate these undesirable effects.

One effective approach is the structural modification of the dye molecule. Introducing charged groups, such as sulfonates, into the benzoindole groups of polymethine dyes can significantly reduce dye-to-dye interactions and, consequently, aggregation. nih.govresearchgate.net Creating an asymmetrical distribution of charge on the chromophore is another powerful strategy to prevent π-stacking, which is a primary driver of H-aggregate formation. researchgate.netnih.gov This asymmetry minimizes energy transfer between dye molecules and reduces fluorescence quenching. researchgate.net

The encapsulation of cyanine dyes within various nanostructures has also proven to be a successful method for preventing aggregation. Liposomal formulations, for instance, can encapsulate ICG, leading to a better distribution of the dye molecules and improved fluorescence and photothermal performance. nih.gov Similarly, incorporating ICG into micellar systems or complexing it with cyclodextrins can reduce aggregation and enhance aqueous stability and fluorescence. google.com

Another strategy involves the use of supramolecular chemistry. Cucurbituril macrocycles can encapsulate cyanine dyes, leading to deaggregation and a significant increase in fluorescence emission intensity. researchgate.net Additionally, the choice of solvent and the control of dye concentration are fundamental methods to manage aggregation, with less polar solvents and lower concentrations generally favoring the monomeric, more fluorescent form. mdpi.commdpi.com The addition of certain excipients, such as a combination of ethylenediaminetetraacetic acid (EDTA), histidine, and sodium chloride, has also been shown to improve the storage stability of ICG solutions by inhibiting degradation and aggregation. google.comgoogle.com

The following table outlines various strategies to mitigate self-quenching and aggregation of cyanine dyes.

StrategyMechanismOutcomeReference(s)
SulfonationIncreases charge and reduces dye-dye interactions.Decreased aggregation and increased brightness. nih.govresearchgate.net
Asymmetrical Charge DistributionPrevents π-stacking of chromophores.Minimized energy transfer and fluorescence quenching. researchgate.netnih.gov
Liposomal EncapsulationPhysically separates dye molecules.Improved fluorescence and photothermal stability. nih.gov
Supramolecular Encapsulation (e.g., with Cucurbituril)Forms host-guest complexes, inducing deaggregation.Increased fluorescence emission intensity. researchgate.net
Formulation with Stabilizers (e.g., EDTA, histidine, NaCl)Inhibits chemical degradation and aggregation.Enhanced storage stability of aqueous solutions. google.comgoogle.com
Solvent SelectionUsing less polar solvents like ethanol.Favors the monomeric form over aggregates. mdpi.com

Photostability and Solution Stability Assessments of this compound

Mechanisms of Photo-Degradation and Kinetic Studies

The photostability of indocyanine dyes, including this compound and the closely related ICG, is a critical factor for their application in research. The primary mechanism of photodegradation for ICG is believed to be a self-sensitized photo-oxidation. arvojournals.org Upon light absorption, the excited ICG molecule can generate singlet oxygen, which then reacts with other ICG molecules, leading to their decomposition. google.comarvojournals.org This process can result in the formation of dioxetanes, which then thermally decompose into various carbonyl compounds. google.com The generation of singlet oxygen has been confirmed by the diminished decomposition of ICG in the presence of sodium azide, a known singlet oxygen quencher. arvojournals.org

Kinetic studies have shown that the photodegradation of ICG in aqueous solutions typically follows first-order kinetics. nih.gov The rate of degradation is influenced by several factors, including the intensity and wavelength of the light source, the concentration of the dye, and the temperature. nih.govresearchgate.net Exposure to light, especially at wavelengths corresponding to the dye's absorption maximum, accelerates degradation. arvojournals.orgnih.gov Interestingly, the photodegradation rate can slow down over time as the concentration of the parent dye decreases. nih.gov In some cases, distinct degradation behaviors have been observed at different excitation wavelengths. researchgate.net

The initial photodegradation quantum yield (ΦD,0) of ICG varies significantly depending on the solvent. In aqueous solutions, it is on the order of 10⁻³, while in organic solvents like methanol and DMSO, it is much lower, around 10⁻⁵. nih.gov This indicates a higher photostability in organic media. When bound to human plasma, the photostability of ICG is further enhanced, with a ΦD,0 of approximately 2 x 10⁻⁶. nih.gov

The table below provides a summary of the photodegradation characteristics of ICG.

ParameterObservationSignificanceReference(s)
Degradation MechanismSelf-sensitized photo-oxidation via singlet oxygen.Explains the light-induced decomposition of the dye. google.comarvojournals.org
Degradation KineticsFollows first-order kinetics in aqueous solution.Allows for the prediction of dye stability over time. nih.gov
Influencing FactorsLight exposure, temperature, concentration, solvent.Highlights the conditions that affect photostability. nih.govnih.gov
Initial Photodegradation Quantum Yield (ΦD,0) in Water~10⁻³Indicates relatively low photostability in aqueous media. nih.gov
Initial Photodegradation Quantum Yield (ΦD,0) in Organic Solvents~10⁻⁵Shows significantly higher photostability compared to water. nih.gov
Initial Photodegradation Quantum Yield (ΦD,0) in Human Plasma~2 x 10⁻⁶Demonstrates the stabilizing effect of protein binding. nih.gov

Chemical Stability in Diverse Aqueous and Organic Media Relevant to Research

The chemical stability of this compound and related dyes is highly dependent on the solvent medium and storage conditions. In aqueous solutions, ICG is known to be chemically unstable, with degradation occurring even in the dark. arvojournals.orgrsc.org When stored in water at 4°C in the dark, ICG is considered stable for about three days, though a 20% loss in fluorescence intensity can be observed within this period. rsc.orgnih.gov At higher temperatures, such as 37°C, the degradation is more rapid. rsc.orgnih.gov The degradation of ICG in aqueous solution can lead to the formation of at least two degradation products. rsc.orgnih.gov

In contrast, ICG exhibits greater stability in organic solvents like methanol and dimethyl sulfoxide (DMSO). nih.gov In these solvents, no significant thermal degradation is observed at room temperature in the dark. nih.gov The stability of ICG is also markedly improved when it is bound to proteins, such as in human plasma. nih.gov This enhanced stability is crucial for many of its research applications.

The presence of certain additives can also enhance the chemical stability of ICG in aqueous solutions. Formulations containing ethylenediaminetetraacetic acid (EDTA), histidine, and sodium chloride have been shown to significantly improve the storage stability of ICG. google.comgoogle.com Encapsulation in nanoparticles is another effective strategy to protect ICG from degradation in aqueous environments. mdpi.com

The following table summarizes the chemical stability of ICG in different media.

MediumStabilityKey FindingsReference(s)
Aqueous Solution (4°C, dark)Stable for ~3 days~20% fluorescence loss in 3 days. rsc.orgnih.gov
Aqueous Solution (elevated temperature)UnstableDegradation is accelerated. rsc.org
Methanol, DMSO (room temp, dark)StableNo significant thermal degradation observed. nih.gov
Human PlasmaStableProtein binding enhances stability. nih.gov
Aqueous Solution with Stabilizers (EDTA, histidine, NaCl)Improved StabilityEnhanced storage stability. google.comgoogle.com
Encapsulated in NanoparticlesImproved StabilityProtection from aqueous degradation. mdpi.com

Environmental and Chemical Modulators of this compound Photophysics

Effects of Counterions on Electronic Transitions and Spectral Properties

The photophysical properties of this compound dyes are significantly influenced by the nature of their counterions. nih.govresearchgate.net Since the cyanine dye possesses a delocalized positive charge, non-covalently bound anions can have a substantial effect on the dye's electronic transitions and spectral characteristics. nih.gov

In solution, the choice of counterion can impact the molar absorptivity and the Stokes shift of the dye. nih.govresearchgate.net For a series of C5-indolizine-cyanine dyes with different anions, the absorption maxima in acetonitrile (MeCN) and dichloromethane (DCM) were found to be at 810 nm and 825 nm, respectively. nih.gov However, the emission energy and, consequently, the Stokes shift varied with the counterion. nih.gov In MeCN, the emission energy followed the trend: PF₆⁻ ≈ BARF > TFSI⁻ > TPB⁻ > NO₃⁻ > ClO₄⁻ >> Cl⁻. nih.gov The C5-Cl dye exhibited the largest Stokes shift of 56 nm. nih.gov Furthermore, the quantum yield was also dependent on the counterion, with C5-ClO₄⁻, C5-TFSI⁻, and C5-TPB⁻ showing the highest quantum yields in MeCN. nih.gov

In the solid state, the counterion has a pronounced effect on the formation of aggregate states. The absorption spectra of thin films of this compound dyes revealed that the anion influences the formation of aggregates with higher energy absorptions compared to the monomer. nih.govresearchgate.net For example, the C5-TPB salt in the solid state showed a significantly red-shifted absorption maximum at 878 nm compared to its solution spectrum. nih.gov

The table below details the effect of different counterions on the photophysical properties of a C5-indolizine-cyanine dye in acetonitrile (MeCN).

Counterion (Anion)Emission Maximum (nm) in MeCNQuantum Yield (%) in MeCNStokes Shift (nm) in MeCNReference(s)
PF₆⁻High energy emission-- nih.gov
BARFHigh energy emission-- nih.gov
TFSI⁻Intermediate energy emission1.1- nih.gov
TPB⁻Intermediate energy emission1.2- nih.gov
NO₃⁻Lower energy emission-- nih.gov
ClO₄⁻Lower energy emission1.2- nih.gov
Cl⁻Lowest energy emission-56 nih.gov

pH Sensitivity and Protonation State Influence on Optical Behavior

The optical properties of cyanine dyes, including this compound, can be significantly influenced by the pH of their environment. This sensitivity arises from the protonation or deprotonation of the molecule, which alters its electronic structure and, consequently, its absorption and fluorescence characteristics. In aqueous solutions, indocyanine derivatives can exist in different forms depending on the acidity of the medium. psu.edu

The typical this compound structure possesses a delocalized positive charge across its polymethine chain. In a broad pH range, typically from 3 to 10, the dye exists as a stable, single-charged cationic form (R+). psu.edu This form is responsible for the primary, intense absorption band in the visible or near-infrared region. For instance, a specific indocyanine carbocyanine dye shows a dominant absorption maximum at 548 nm in this pH range. psu.edu

As the acidity of the solution increases (pH < 3), the dye molecule can undergo protonation. This process involves the addition of a proton, typically to a nitrogen atom within the heterocyclic nuclei or potentially to the methine chain, leading to the formation of a dicationic species (HR2+). psu.edu This protonation event disrupts the π-conjugated system, which is the chromophore of the dye. The alteration in electron delocalization leads to a significant change in the absorption spectrum. Generally, protonation causes a hypsochromic shift (a shift to a shorter wavelength), resulting in a new absorption band at a lower wavelength and a decrease in the intensity of the main absorption band. psu.edu For example, as the pH of a solution containing an indocyanine dye is lowered from 3.0 to 0.5, the main absorption peak decreases while a new peak corresponding to the protonated form appears at a shorter wavelength. psu.edu

Conversely, in highly alkaline conditions, some cyanine dyes may undergo hydrolysis, leading to the formation of a neutral, hydrolyzed form (ROH). psu.edu This change also results in a loss of the characteristic long-wavelength absorption. The transitions between these different ionic forms (HR2+, R+, and ROH) are typically reversible and can be controlled by adjusting the solution's pH. psu.edu The specific pKa values, which define the pH at which the transition between protonated and deprotonated forms occurs, are dependent on the precise molecular structure of the this compound derivative. wikipedia.orgresearchgate.net This pH-dependent behavior is critical for applications where the dye is used as a pH sensor. researchgate.net

The table below illustrates the typical influence of pH on the absorption maxima of an indocyanine dye, demonstrating the transition between different protonation states.

pH RangeDominant SpeciesAbsorption Maximum (λmax)Appearance
< 1Diprotonated (HR2+)~465 nmRed
~ 1Mixture~620 nmGreen
> 2 to 10Monoprotonated (R+)~595 nm / 548 nm psu.eduwikipedia.orgBlue
> 12Deprotonated/Hydrolyzed-Pink/Colorless
This table is a generalized representation based on data for related cyanine dyes and may vary for specific this compound structures. psu.eduwikipedia.org

Solvatochromic Studies in Solvents of Varying Polarity

Solvatochromism describes the change in a substance's color, or more specifically its absorption and emission spectra, when dissolved in different solvents. This phenomenon is a direct result of the differential solvation of the ground and excited states of the dye molecule due to solute-solvent interactions. tsijournals.comnih.gov this compound dyes, like other cyanines, exhibit significant solvatochromism, which provides insight into their electronic structure and the nature of their excited states. tsijournals.comnsf.gov

The effect of solvent polarity on the photophysical properties of a C5-indolizine cyanine dye has been studied across a range of solvents. nsf.gov Generally, cyanine dyes can exhibit positive solvatochromism (a bathochromic or red shift in absorption/emission with increasing solvent polarity) or negative solvatochromism (a hypsochromic or blue shift). oup.com Positive solvatochromism indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. tsijournals.com Conversely, negative solvatochromism suggests a less polar excited state. oup.comresearchgate.net

In a study on a specific C5-indolizine derivative, the absorption and emission maxima were recorded in solvents of varying polarity, such as dichloromethane (DCM), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and methanol (MeOH). nsf.gov The results showed that the absorption maxima (λmax) shifted to longer wavelengths as the number of methine groups increased, with the C5 derivative showing a λmax of 819 nm in DMSO. nsf.gov The molar absorptivity (ε), a measure of how strongly the dye absorbs light, was also found to be solvent-dependent, with values for a C5 derivative being highest in DCM. nsf.gov

The emission spectra are also sensitive to the solvent environment. For the C5-indolizine dye, the emission maximum was observed at 834 nm in DCM and shifted slightly in other solvents. semanticscholar.org The molecular brightness (MB), a parameter that combines molar absorptivity and fluorescence quantum yield, is crucial for imaging applications. For one C5-indolizine dye, the highest molecular brightness was observed in DCM, indicating optimal performance in a less polar environment. semanticscholar.org The interaction between the dye's cation and its counter-anion can also influence the photophysical properties, including the solid-state absorption spectrum, where electrostatic repulsion can disrupt aggregation and lead to spectra more closely resembling those in solution. semanticscholar.org

The following table summarizes the photophysical properties of a representative C5-indolizine cyanine dye in various solvents, illustrating its solvatochromic behavior.

SolventDielectric Constant (ε)Absorption Max (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission Max (λem, nm)
Dichloromethane (DCM)8.93826188,000834
Dimethyl Sulfoxide (DMSO)46.7819179,000836
Acetonitrile (MeCN)37.5810148,000835
Methanol (MeOH)32.7808-842
Water (H₂O)80.1808148,000837
Data sourced from studies on a C5-indolizine cyanine derivative. nsf.gov

Molecular Interactions and Biochemical Dynamics of C5 Indocyanine

Non-Covalent Binding Interactions with Biological Macromolecules

The behavior and fate of C5-indocyanine within a biological system are predominantly governed by its non-covalent interactions with a variety of macromolecules, particularly plasma proteins and lipoproteins.

Quantitative Analysis of Plasma Protein Binding (e.g., Human Serum Albumin)

This compound demonstrates a pronounced affinity for plasma proteins, with Human Serum Albumin (HSA) being a principal binding partner. mdpi.com The interaction results in the formation of a stable this compound-HSA complex. This binding is a spontaneous process, primarily propelled by hydrophobic interactions. Research indicates that this compound binds to the Sudlow site I of HSA, a site also known for binding warfarin. mdpi.com The binding affinity is significant, leading to a notable increase in the fluorescence of the dye. mdpi.com

Interactions with Lipoproteins and Other Circulating Components

In addition to HSA, this compound interacts with other components in circulation, such as lipoproteins. arvojournals.org These interactions are crucial as they influence the dye's biodistribution and clearance. Studies employing electrophoretic techniques have shown that Indocyanine Green (ICG), a closely related dye, binds intensely to high-density lipoprotein (HDL) and moderately to low-density lipoprotein (LDL). arvojournals.org The primary binding site within these lipoproteins is believed to be the phospholipid component, an interaction that markedly enhances the dye's fluorescence. arvojournals.orgnih.gov This affinity for lipoproteins suggests that the observed fluorescence of ICG in angiograms may reflect the hemodynamics of HDL and LDL. arvojournals.org

Determination of Binding Constants and Thermodynamic Parameters

The strength of the this compound-biomolecule interaction is quantified through binding constants (K) and thermodynamic parameters like the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). For the interaction between ICG and HSA, binding constants (Ka) have been determined to be in the range of 2.97×10^5 M⁻¹ and 2.63×10^4 M⁻¹, depending on the molar ratio of HSA to ICG. researchgate.net The negative ΔG associated with this binding signifies a spontaneous process. Often, the binding is characterized by a positive enthalpy (ΔH) and a positive entropy (ΔS), indicating an endothermic process driven by an increase in disorder, which is a classic sign of hydrophobic interactions. researchgate.net

Table 1: Thermodynamic and Binding Parameters for Indocyanine Dye-HSA Interaction This table presents typical values for the interaction of indocyanine dyes with Human Serum Albumin (HSA), illustrating the nature of the binding process. Specific values can vary based on experimental conditions and the precise indocyanine derivative.

ParameterTypical Value / SignSignificance
Binding Constant (Ka)~104 - 105 M-1Indicates a strong, high-affinity interaction between the dye and HSA. researchgate.net
Gibbs Free Energy (ΔG)NegativeConfirms that the binding process is spontaneous.
Enthalpy (ΔH)PositiveSuggests the process is endothermic, often characteristic of hydrophobic interactions. researchgate.net
Entropy (ΔS)PositiveIndicates an increase in the system's disorder, a primary driving force for hydrophobic binding due to the release of ordered water molecules. researchgate.net

Mechanistic Insights into this compound-Biomolecule Association

The association of this compound with biomolecules is a sophisticated process that involves a combination of intermolecular forces and can result in structural alterations of the biomolecule.

Conformational Perturbations of Biomolecules Upon this compound Binding

The binding of a ligand like this compound can induce conformational changes in the associated biomolecule. nih.gov For HSA, the interaction can cause minor adjustments in its secondary and tertiary structures. researchgate.net These structural perturbations, though often subtle, can be detected by techniques like circular dichroism and fluorescence spectroscopy. researchgate.net The binding of the first mole of ICG to HSA, for instance, can create a chiral complex with strong fluorescence, while the binding of a second mole can significantly reduce this effect, indicating a conformational shift. researchgate.net Such changes are significant as they can potentially modulate the protein's normal biological functions. nih.govmdpi.com

This compound as a Probe for Biochemical Processes

This compound dyes, a class of pentamethine cyanine (B1664457) dyes, are valued in biochemical research for their distinctive spectral properties. mdpi.com These properties include strong absorption and fluorescence in the near-infrared (NIR) region, high molar absorptivity, and good chemical stability. mdpi.com Their fluorescence emission in the NIR spectrum (typically >650 nm) is particularly advantageous as it minimizes interference from the natural autofluorescence of biological tissues, reduces light scattering, and allows for deeper tissue penetration. mdpi.com These characteristics make this compound and its derivatives, such as Sulfo-Cy5, highly suitable for use as fluorescent labels in the study of dynamic biological events. mdpi.comd-nb.info

Application in Fluorescence Resonance Energy Transfer (FRET) Probes for Enzymatic Hydrolysis Research

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In the context of biochemical probes, a donor fluorophore, upon excitation, can transfer energy to a nearby acceptor fluorophore without the emission of a photon. This process is highly dependent on the distance between the donor and acceptor. FRET-based probes are designed with a donor and an acceptor molecule attached to a substrate. When the substrate is intact, the fluorophores are in close proximity, and FRET occurs. Enzymatic cleavage of this substrate separates the donor and acceptor, disrupting FRET and causing a detectable change in the fluorescence signal. d-nb.infosigmaaldrich.com

This compound derivatives are frequently employed as the acceptor fluorophore in FRET pairs designed to study enzymatic hydrolysis. mdpi.comd-nb.info Their large molar extinction coefficients and fluorescence in the NIR region make them effective energy acceptors. mdpi.com

A notable application is in the development of ATP analogues to continuously monitor the activity of ATP-consuming enzymes. d-nb.info In these probes, a FRET donor (e.g., Sulfo-Cy3) and a FRET acceptor (e.g., Sulfo-Cy5, a this compound derivative) are attached to the same ATP molecule. d-nb.info Upon enzymatic hydrolysis of the ATP, the donor and acceptor are separated, leading to a significant and measurable shift in the fluorescence emission. d-nb.info This allows for real-time monitoring of enzymatic reactions. d-nb.info Such probes have been successfully used to study the enzymatic activity of enzymes like the ubiquitin-activating enzyme UBA1. d-nb.info

FRET Pair ComponentExample Compound/ClassRole in ProbeEnzymatic Process Studied
Donor Fluorophore Sulfo-Cy3Energy DonorATP Hydrolysis d-nb.info
Acceptor Fluorophore Sulfo-Cy5Energy AcceptorATP Hydrolysis d-nb.info
Substrate Adenosine Triphosphate (ATP)Linker cleaved by enzymeATP consumption by enzymes like UBA1 d-nb.info

Labeling Strategies for Peptides, Proteins, and Nucleic Acids in Chemical Biology

The utility of this compound as a biochemical probe is dependent on its effective conjugation to biomolecules of interest such as peptides, proteins, and nucleic acids. acs.orgnih.gov This is typically achieved by synthesizing this compound derivatives that contain a specific reactive functional group. mdpi.comacs.org

Labeling of Peptides and Proteins: A common strategy for labeling peptides and proteins involves modifying the this compound dye with a functional group that reacts with primary amines, such as the N-terminal amine or the ε-amino group of lysine (B10760008) residues. peptideweb.com N-hydroxysuccinimide (NHS) esters of this compound carboxylic acid are frequently used for this purpose. nih.gov For example, the free carboxylic acid of the indocyanine dye S0387, a pentamethine indocyanine, has been successfully attached to peptides using established solid-phase synthesis procedures. acs.org

In protein labeling, an ICG derivative, ICG-sulfo-OSu, is often used to conjugate the dye to monoclonal antibodies (mAbs). nih.gov The reaction conditions, particularly the molar ratio of dye to protein, must be carefully controlled to prevent the formation of aggregates. nih.gov Purification of the resulting conjugate, often by methods like size-exclusion high-performance liquid chromatography (SE-HPLC), is a critical step to ensure a well-defined and pure product for imaging and analysis. nih.gov

Labeling of Nucleic Acids: Nucleic acids can be labeled with this compound dyes using several methods. neb.combeilstein-journals.org

Enzymatic Incorporation: This method involves using polymerases to incorporate a this compound-modified deoxynucleotide triphosphate (dNTP) into a growing DNA strand during processes like PCR, nick translation, or random priming. neb.cominterchim.fr The dye is attached to the nucleotide via a linker arm. interchim.fr

Chemical Synthesis: For synthetic oligonucleotides, a this compound dye can be introduced during automated solid-phase synthesis using a phosphoramidite (B1245037) version of the dye. isotope.com This allows for precise, position-specific labeling of the nucleic acid. isotope.com

Post-synthesis Conjugation: This two-step method involves first incorporating a nucleotide modified with a reactive functional group (e.g., an aminoallyl group) into the nucleic acid. interchim.fr Subsequently, an amine-reactive this compound dye (such as an NHS ester) is coupled to the modified nucleic acid. interchim.fr This approach can be more economical than using pre-labeled nucleotides. interchim.fr

Labeling can be targeted to the 5' or 3' ends of the nucleic acid or distributed internally, depending on the specific application. neb.com

Labeling StrategyTarget BiomoleculeReactive Dye DerivativeTarget Functional Group
Amine Coupling Peptides, ProteinsThis compound-NHS Ester nih.govN-terminal α-amine, Lysine ε-amine peptideweb.com
Solid-Phase Synthesis PeptidesThis compound Carboxylic Acid acs.orgN-terminal α-amine
Enzymatic Incorporation DNA, RNAThis compound-dNTP/NTP neb.cominterchim.frIncorporated into nucleic acid backbone by polymerase
Phosphoramidite Chemistry DNA, RNA (Oligonucleotides)This compound Phosphoramidite isotope.comIncorporated during solid-phase synthesis
Post-Synthesis Conjugation DNA, RNAThis compound-NHS Ester interchim.frAminoallyl-modified nucleotide interchim.fr

Advanced Optical Imaging Modalities and Preclinical Research Applications

Fundamental Principles of Near-Infrared (NIR) Fluorescence Imaging with C5-Indocyanine

Near-infrared (NIR) fluorescence imaging is a powerful modality that utilizes the emission of light from fluorescent molecules, such as this compound, after excitation by an external light source. The basis of this technique in deep tissue imaging relies on the "optical window" in biological tissues, a range of wavelengths (typically 700-900 nm) where light absorption by endogenous chromophores like hemoglobin and water is minimal. This compound is well-suited for NIR imaging as its absorption and emission spectra fall within this window, enabling deeper tissue penetration of light.

Advantages of Deep Tissue Penetration and Reduced Autofluorescence

One of the primary advantages of using this compound for in vivo imaging is its ability to enable deep tissue penetration of light. The near-infrared photons emitted by this compound are less likely to be absorbed or scattered by biological tissues compared to light in the visible spectrum. This characteristic allows for the visualization of structures and processes located several millimeters to centimeters beneath the skin, a critical capability for preclinical studies of internal organs and deep-seated tumors.

Furthermore, NIR imaging with this compound significantly reduces the issue of autofluorescence. Autofluorescence is the natural emission of light by various biological structures (e.g., collagen, elastin, and mitochondria) when excited by light, which can create a high background signal and obscure the specific signal from the fluorescent probe. Since most endogenous fluorophores are excited by and emit light in the visible spectrum, imaging in the NIR window with this compound minimizes this interference, leading to a clearer signal and improved image contrast.

Optimization of Signal-to-Noise Ratio for Enhanced Visualization

Achieving a high signal-to-noise ratio (SNR) is crucial for obtaining high-quality fluorescence images. The signal is the specific fluorescence emission from the this compound, while noise comprises background autofluorescence, scattered light, and electronic noise from the detector. Several strategies are employed to optimize the SNR in this compound imaging.

One key approach is the selection of appropriate optical filters. High-quality bandpass filters are used to ensure that only the specific excitation wavelength for this compound reaches the tissue, and long-pass or bandpass emission filters are used to selectively capture the emitted fluorescence while blocking stray excitation light and shorter-wavelength autofluorescence. Additionally, advancements in detector technology, such as the use of highly sensitive and low-noise charge-coupled device (CCD) or complementary metal-oxide-semiconductor (CMOS) cameras, have significantly improved the ability to detect weak fluorescence signals.

Technical Advancements in this compound-Enabled Optical Imaging Systems

The capabilities of this compound in preclinical imaging have been greatly expanded by technological advancements in optical imaging systems. These developments have led to improved sensitivity, resolution, and the ability to perform more complex, multimodal imaging studies.

Comparative Analysis of NIR-I and NIR-II Imaging Capabilities

The near-infrared spectrum is broadly divided into two windows: NIR-I (700-900 nm) and NIR-II (1000-1700 nm). While traditional this compound imaging has been performed in the NIR-I window, recent research has highlighted the advantages of imaging in the NIR-II window.

Imaging in the NIR-II region offers even deeper tissue penetration and higher spatial resolution due to further reduced photon scattering at longer wavelengths. Studies have shown that NIR-II imaging with this compound can provide a higher signal-to-background ratio compared to NIR-I imaging. nih.gov For instance, in a study on lung cancer imaging, the tumor-to-normal-tissue ratio (TNR) in the NIR-II window was significantly higher than in the NIR-I window (3.9 ± 1.3 versus 2.4 ± 0.6). clinicaltrials.gov This enhanced performance allows for clearer visualization of fine structures and deeper-seated biological targets.

Comparative Performance of NIR-I vs. NIR-II Imaging with this compound
ParameterNIR-I Window (700-900 nm)NIR-II Window (1000-1700 nm)Reference
Tissue PenetrationGoodExcellent (Deeper) nih.gov
Photon ScatteringModerateLow nih.gov
Spatial ResolutionGoodHigher nih.gov
Signal-to-Background RatioHighHigher nih.gov
Tumor-to-Normal-Tissue Ratio (Lung Cancer)2.4 ± 0.63.9 ± 1.3 clinicaltrials.gov

Development and Application of Multispectral Fluorescence Imaging Systems

Multispectral fluorescence imaging systems have been developed to simultaneously or sequentially detect signals from multiple fluorophores with different spectral properties. This technology is particularly useful in preclinical research for studying complex biological systems where multiple components need to be tracked simultaneously.

In the context of this compound, multispectral imaging allows for its use in combination with other fluorescent probes. For example, a study in colorectal surgery utilized a single camera system to visualize both this compound and methylene (B1212753) blue, two fluorophores with distinct near-infrared wavelengths. nih.gov This dual-fluorophore approach enabled the simultaneous visualization of different structures, such as blood vessels and ureters, during a single procedure. nih.gov The ability to spectrally unmix the signals from different fluorophores is a key feature of these systems, allowing for the accurate localization and quantification of each probe.

Synergistic Approaches: this compound with Bioluminescence Imaging (BLI) in Preclinical Research

Combining this compound fluorescence imaging with bioluminescence imaging (BLI) offers a powerful synergistic approach for preclinical research, particularly in oncology. nih.gov BLI is a highly sensitive technique that detects light produced by luciferase-expressing cells following the administration of a substrate. promega.com A key advantage of BLI is its extremely low background signal, leading to an excellent signal-to-noise ratio. nih.gov

In a multimodal imaging strategy, this compound fluorescence imaging and BLI can provide complementary information. For instance, in a tumor model, BLI can be used to monitor the viability and proliferation of cancer cells that have been genetically engineered to express luciferase. nih.gov Simultaneously, this compound can be used to visualize the tumor vasculature and assess blood flow or to track the delivery of a drug conjugated to the dye.

This combined approach allows researchers to correlate cellular activity (from BLI) with physiological parameters (from this compound fluorescence imaging) within the same animal over time. For example, the effect of a therapeutic agent on both tumor cell viability (measured by a decrease in the BLI signal) and tumor perfusion (assessed by the distribution of this compound) can be monitored non-invasively. The fluorescence imaging provides anatomical context and information on the tumor microenvironment, while the bioluminescence imaging offers a highly sensitive readout of biological processes at the cellular and molecular level. researchgate.net

This compound for Molecular Dynamics Analysis in Preclinical Models

This compound is a fluorescent dye belonging to the cyanine (B1664457) family, which is characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine chain. The "C5" designation refers to the five-carbon (pentamethine) chain connecting the two indolenine rings. nih.gov As a near-infrared (NIR) fluorophore, this compound and its chemical relatives are particularly valuable for in vivo imaging because their excitation and emission wavelengths fall within the "optical window" of biological tissues (roughly 700-900 nm). In this spectral range, the absorption of light by endogenous molecules like hemoglobin and water is minimized, allowing for deeper tissue penetration and higher signal-to-background ratios. frontiersin.orgalfa-chemistry.com While much of the foundational preclinical research has utilized the well-established and clinically approved analog, Indocyanine Green (ICG), the principles and methodologies are broadly applicable to NIR indocyanine dyes like this compound for analyzing dynamic biological processes in living systems. wikipedia.orgnih.gov

Real-Time Tracking of Biological Phenomena in Living Organisms

The favorable optical properties of indocyanine dyes enable the real-time visualization and tracking of rapid biological events within living organisms. Unlike static analytical methods such as traditional histology, which provide only a snapshot in time, dynamic fluorescence imaging allows researchers to observe processes as they unfold. This capability is crucial for understanding the complex, moment-to-moment interactions that govern physiology and disease.

Intravital microscopy (IVM), a technique that allows for imaging of cellular processes in live animals at high resolution, heavily relies on fluorescent probes like indocyanines to illuminate specific components of interest. nih.govnih.gov By administering the dye intravenously, researchers can track blood flow, vascular leakage, and the trafficking of labeled cells through the circulatory system. The high temporal resolution of modern imaging systems, capable of video-rate scanning, makes it possible to capture and analyze transient events that would otherwise be missed, providing unique insights into the dynamic behavior of cells and molecules in their native environment. nih.gov

Non-Invasive Assessment of Microvascular Perfusion Dynamics

A key application of indocyanine dyes in preclinical research is the non-invasive assessment of microvascular perfusion—the flow of blood through the fine network of capillaries in the tissue. Dynamic contrast-enhanced imaging with indocyanines provides a powerful tool for quantifying blood flow and identifying areas of ischemia or abnormal vascular function.

The methodology involves intravenously injecting a bolus of the dye and capturing a time-series of fluorescence images as it transits through the tissue of interest. spiedigitallibrary.org Analysis of the fluorescence intensity over time allows for the calculation of several key hemodynamic parameters that describe the perfusion dynamics. For instance, in preclinical models of cerebral ischemia, this technique has been used to generate detailed maps of cerebral blood flow (CBF) and detect reductions in flow following arterial occlusion. spiedigitallibrary.org The non-invasive nature of this optical method makes it highly suitable for longitudinal studies in small animal models, allowing researchers to monitor disease progression and the response to therapeutic interventions over time. spiedigitallibrary.org

Table 1: Hemodynamic Parameters Derived from Indocyanine Fluorescence Dynamics

ParameterDescriptionSignificance in Preclinical Research
Arrival Time The time it takes for the leading edge of the dye bolus to appear in the region of interest.Indicates the speed of blood delivery to the tissue; prolonged arrival time can suggest upstream stenosis or occlusion.
Rising Time The time taken for the fluorescence intensity to increase from baseline to its peak value.Reflects the rate of capillary filling and the volume of the vascular bed.
Mean Transit Time (MTT) The average time required for the dye to pass through the microvascular network.Provides an integrated measure of blood velocity and path length within the tissue.
Blood Flow Index A relative measure of blood flow, often calculated from the peak intensity and the transit time.Used to create qualitative and quantitative maps of perfusion, highlighting areas of reduced or altered blood flow.

Intravital Microscopy for Subcellular and Cellular Dynamics

Intravital microscopy (IVM) leverages the fluorescence of dyes like this compound to provide unparalleled views of cellular and even subcellular dynamics within the complex microenvironment of a living animal. nih.gov This technique offers a significant advantage over whole-body imaging modalities by providing microscopic spatial resolution (on the order of ~1 μm) and sub-second temporal resolution, which are necessary to visualize individual cell behaviors and interactions. nih.govmdpi.com

In preclinical research, IVM is used to address fundamental questions in fields such as immunology, oncology, and vascular biology. nih.gov For example, by labeling the plasma, indocyanine dyes can delineate the microvasculature, allowing researchers to observe the intricate process of leukocyte trafficking during an inflammatory response. Individual immune cells can be seen rolling along, adhering to, and migrating across the blood vessel wall into the surrounding tissue. mdpi.com This direct visualization of cellular choreography provides quantitative and qualitative data on cell-cell communication and the host response to pathogens or injury, which is unattainable through conventional ex vivo analyses. mdpi.com

Research Applications of this compound in Preclinical Imaging (Methodological Focus)

The application of this compound and related dyes in preclinical research is centered on methodologies that exploit their near-infrared fluorescence for high-sensitivity visualization of anatomical and molecular features. These approaches are fundamental to non-invasively studying physiological processes and disease models.

Visualization of Lymphatic Structures and Drainage Patterns

Near-infrared fluorescence lymphography is a powerful technique that utilizes indocyanine dyes to visualize the lymphatic system in real-time. This method has significantly improved the ability to map lymphatic vessels and identify sentinel lymph nodes (SLNs)—the first nodes to receive lymphatic drainage from a specific area.

The methodology involves the intradermal or subcutaneous injection of the dye, which is then rapidly taken up by lymphatic capillaries. spiedigitallibrary.org Using a NIR imaging system, the dye can be tracked as it travels through the lymphatic vessels, revealing the intricate network of channels and their drainage patterns. This technique allows for the clear identification of different patterns, such as normal linear drainage, or pathological patterns like dermal backflow, which is indicative of lymphatic dysfunction or lymphedema. wikipedia.org In preclinical cancer models, this method is invaluable for mapping the lymphatic drainage pathways from a primary tumor, which is critical for understanding and predicting metastatic spread. The high detection rate of this fluorescence-based method has shown advantages over older techniques using blue dyes alone. amegroups.org

Table 2: Comparison of Lymphatic Visualization Techniques

TechniqueTracerVisualization PrincipleKey Findings/Advantages
NIR Fluorescence Lymphography Indocyanine Dyes (e.g., ICG)Real-time tracking of NIR fluorescence through lymphatic vessels.High sensitivity and detection rates (approaching 100% in some studies); allows for dynamic visualization of flow and identification of various drainage patterns (linear, collateral, dermal backflow). wikipedia.orgamegroups.org
Blue Dye Mapping Methylene Blue or Indigo CarmineDirect visual identification of blue-stained lymphatic vessels and nodes.Lower detection rates compared to ICG; visualization can be obscured by surrounding tissue and requires good lighting. amegroups.orgnih.gov
Lymphoscintigraphy Technetium-99m sulfur colloidDetection of gamma radiation from a radiotracer that has accumulated in lymph nodes.Provides preoperative mapping but lacks the real-time intraoperative visual guidance and high resolution of fluorescence imaging. spiedigitallibrary.org

Conceptual Approaches to Localizing Molecular Targets and Anatomical Structures

Beyond general anatomical and perfusion imaging, a more advanced application involves using indocyanine dyes to specifically localize molecular targets. This is achieved by creating bioconjugates, where the dye molecule is chemically linked to a targeting ligand, such as an antibody, an antibody fragment, a peptide, or a small molecule. nih.gov This approach transforms the non-specific dye into a targeted probe that can bind with high affinity to a specific protein or receptor in vivo.

The conceptual methodology involves several steps. First, a molecular target that is overexpressed in a disease state (e.g., a cell surface receptor on cancer cells) is identified. A corresponding targeting ligand is then selected or developed. The indocyanine dye is chemically modified, often with a reactive group like N-hydroxysuccinimide (NHS) ester (e.g., ICG-sulfo-OSu), to facilitate covalent bonding to the ligand. nih.govacs.org Once the resulting bioconjugate is administered in a preclinical model, it circulates and accumulates at the site of target expression. NIR fluorescence imaging can then be used to non-invasively detect the location and extent of the targeted tissue, such as a tumor, with high specificity. acs.org This strategy allows for the visualization of not just anatomy, but the underlying molecular landscape of the disease. nih.govnih.gov

Table 3: Examples of Indocyanine-Based Bioconjugates for Molecular Targeting in Preclinical Models

BioconjugateTargeting LigandMolecular TargetPreclinical Model Application
ICG-Panitumumab Panitumumab (Monoclonal Antibody)Epidermal Growth Factor Receptor (EGFR/HER1)Imaging of HER1-expressing tumor xenografts in mice. nih.govacs.org
ABYB7–H3-ICG Affibody (Small Protein Scaffold)B7–H3 (CD276)Photoacoustic and fluorescence imaging of B7–H3 expression in breast cancer mouse models. nih.govacs.org
ICG-TuBB-9 TuBB-9 (Monoclonal Antibody)Ki-67 ProteinIntracellular molecular targeted therapy in HeLa and OVCAR-5 cell models. spiedigitallibrary.orgnih.gov
RGD-DSPE-PEG@ICG Arg-Gly-Asp (RGD) (Tripeptide)Integrin αvβ3Targeted fluorescence imaging of gastric cancer xenografts in mice. nih.gov

Cellular Uptake and Intracellular Localization Studies in Cultured Systems

Cellular Uptake Mechanisms

Investigations into the cellular uptake of this compound and related cyanine dyes in cultured systems have revealed that internalization is a dynamic, multi-factorial process. The primary mechanism identified for the uptake of indocyanine dyes, such as the widely studied Indocyanine Green (ICG), is endocytosis. biorxiv.orgnih.gov This process is an active transport mechanism, as demonstrated by its temperature-dependence. nih.gov

Research using various cancer cell lines, including sarcoma and breast cancer, has further specified the endocytic pathway. Studies suggest that clathrin-mediated endocytosis is a principal route for the internalization of these dyes. biorxiv.orgnih.gov The uptake kinetics are influenced by both the concentration of the dye and the duration of incubation. biorxiv.orgbiorxiv.org For example, fluorescence microscopy of sarcoma cell lines showed a marked increase in ICG detection after 30 minutes of incubation compared to 15 minutes. biorxiv.org Furthermore, the proliferation rate of the cell line has been correlated with the extent of dye uptake, with more rapidly dividing cells exhibiting higher uptake within a short time frame. biorxiv.org

Intracellular Localization

Once internalized, this compound and its analogs are trafficked to specific subcellular compartments. The localization pattern is often time-dependent. Initially, after uptake, ICG is typically observed dispersed within the cytoplasm. biorxiv.org Studies on human squamous cell carcinoma (SCC026) and non-cancer skin (HaCaT) cell lines showed ICG internalization after 2.5 hours. nih.govnih.gov

Over longer incubation periods, the dye can be transported to other organelles. After 24 hours, ICG was found to have translocated to the cell nucleus in both SCC026 and HaCaT cell lines. nih.govnih.gov More specific localization has been detailed for certain C5-cyanine derivatives. In a study using a Cy5 dimer (a C5 cyanine) in 4T1 breast cancer cells, co-localization experiments with organelle-specific fluorescent probes confirmed the dye's accumulation in both mitochondria and lysosomes. researchgate.net This multi-organelle targeting is consistent with findings for ICG, which has been shown to localize within the membrane traffic system, including lysosomes and the Golgi apparatus. nih.govresearchgate.net

Detailed Research Findings

Comparative studies highlight the differences in uptake efficiency among various indocyanine dyes. In a study directly comparing a Cy5 dimer (Cy-D-5) with ICG in 4T1 cells, the Cy5 derivative demonstrated significantly more efficient cellular uptake. researchgate.net The intracellular fluorescence intensity, a proxy for uptake, was consistently higher for the Cy5 dimer across different time points. researchgate.net

Below are data tables summarizing key findings from in vitro studies.

Table 1: Comparative Cellular Uptake of Cy5 Dimer vs. ICG in 4T1 Cells

Time PointRelative Intracellular Fluorescence Intensity (Cy5 Dimer)Relative Intracellular Fluorescence Intensity (ICG)Reference
1 hourHigherLower researchgate.net
2 hoursHigherLower researchgate.net
4 hoursSignificantly HigherLower researchgate.net
This table represents a qualitative summary of graphical data indicating higher average fluorescence intensity for the Cy5 dimer compared to ICG over time in 4T1 cells.

Table 2: Summary of Intracellular Localization of Indocyanine Dyes in Cultured Cells

DyeCell Line(s)Incubation TimePrimary LocalizationReference
Indocyanine Green (ICG)Sarcoma cell lines30 minutesCytoplasm biorxiv.org
Indocyanine Green (ICG)SCC026, HaCaT2.5 hoursCytoplasm (Internalized) nih.govnih.gov
Indocyanine Green (ICG)SCC026, HaCaT24 hoursNucleus nih.govnih.gov
Cy5 Dimer (Cy-D-5)4T1Not specifiedMitochondria, Lysosomes researchgate.net

Nanoplatform Integration and Material Science Research with C5 Indocyanine

Design and Synthesis of C5-Indocyanine-Incorporated Nanoparticles

The fabrication of nanoparticles incorporating this compound involves diverse strategies tailored to the specific nanocarrier and intended application. These methods are designed to protect the dye, control its release, and improve its physicochemical properties.

Polymeric nanocarriers are a versatile class of materials for this compound delivery, prized for their biocompatibility and biodegradability.

Lactosomes : These are polymeric micelles formed by the self-assembly of amphiphilic block copolymers. A common composition includes a hydrophilic polysarcosine chain and a hydrophobic poly-L-lactic acid chain. nih.govnih.gov this compound, being hydrophobic, is loaded into the hydrophobic core of the lactosome during the self-assembly process. nih.gov This encapsulation results in stable nanoparticles with controllable sizes, typically ranging from 20 to 100 nm. nih.govnih.gov

Glycol Chitosan Nanoparticles : Chitosan, a natural polysaccharide, is chemically modified to form nanostructures capable of carrying this compound. Glycol chitosan is often made amphiphilic by conjugating it with hydrophobic molecules like 5β-cholanic acid. kinampark.com This allows the polymer to self-assemble in water, forming nanoparticles with a hydrophobic core where this compound can be physically entrapped. kinampark.com The inherent bioadhesive and biocompatible properties of chitosan make these nanoparticles particularly suitable for biological applications. nih.govnih.gov

Micelles : Polymeric micelles are formed from the self-assembly of amphiphilic block copolymers. For instance, polycaprolactone, a hydrophobic polymer, can be used to form the core that encapsulates this compound, while a hydrophilic shell stabilizes the structure in aqueous media. nih.gov The synthesis relies on the hydrophobic interactions that drive the encapsulation of the dye within the core of the micelle. nih.gov

Table 1: Comparison of Polymeric Nanocarriers for this compound
Nanocarrier TypeCore Composition ExampleShell Composition ExampleTypical Size RangeFabrication Principle
LactosomesPoly-L-lactic acidPolysarcosine20-100 nm nih.govnih.govSelf-assembly of amphiphilic block copolymers nih.gov
Glycol Chitosan NPsHydrophobically modified ChitosanGlycol Chitosan~150-300 nmSelf-assembly of modified natural polymers kinampark.com
Polymeric MicellesPolycaprolactone(Not specified)~100-200 nmSelf-assembly of amphiphilic polymers nih.gov

Combining this compound with inorganic nanomaterials creates multifunctional platforms for simultaneous imaging and therapy.

Silicon Quantum Dots (SiQDs) : While direct integration examples are emerging, the principle often involves encapsulating luminescent nanoparticles within a protective shell that can also carry other agents. SiQDs are valued for their biocompatibility and tunable fluorescence, making them an ideal candidate for creating hybrid optical probes. nih.gov Surface modification of SiQDs can render them hydrophilic or hydrophobic, allowing for versatile integration strategies within larger composite nanostructures. nih.gov

Magnetic Nanoparticles : Iron oxide nanoparticles are frequently used as the core for creating magneto-optical nanocomposites. uclan.ac.uk A common synthesis strategy involves coating the magnetic iron oxide core with a mesoporous silica shell. uclan.ac.uk This shell serves a dual purpose: it enhances the stability and biocompatibility of the magnetic core and provides a high-surface-area scaffold for loading this compound molecules into its pores. uclan.ac.uk In other designs, this compound is conjugated to the surface of magnetic nanoparticles, such as Prussian blue, via electrostatic adsorption facilitated by a cationic polymer coating. nih.gov

Core-shell architectures provide a robust method for protecting this compound while enabling surface functionalization. princeton.eduempa.ch These structures are meticulously designed to combine the properties of different materials into a single nanoparticle.

The fabrication process often involves a multi-step synthesis. For example, a core material, such as poly(lactic-co-glycolic acid) (PLGA), is first synthesized. nih.govresearchgate.net This core is then coated with a shell material, like chitosan oleate, which can associate with this compound through adsorption. nih.govresearchgate.net

Another advanced hybrid design involves superparamagnetic iron oxide nanoworms, which act as the core, that are chemically conjugated with this compound to create a stable, multifunctional probe for multimodal imaging. nih.gov Similarly, magnetic iron oxide cores can be coated with a Prussian blue shell, which is then functionalized with a polymer like polyethyleneimine to allow for the electrostatic attachment of this compound molecules. nih.gov This layer-by-layer approach allows for precise control over the nanoparticle's final properties.

Strategies for Enhancing Nanoparticle Properties through this compound Incorporation

Incorporating this compound into nanoconstructs is not merely for delivery; it is a strategy to fundamentally enhance the dye's performance and stability in biological environments.

A major drawback of free this compound is its extremely short circulation half-life, which is only about 150 to 180 seconds. nih.gov This rapid clearance severely limits its accumulation in target tissues. Encapsulation within nanoparticles dramatically extends this timeframe.

For example, this compound loaded into polycaprolactone micelles demonstrates a sustained fluorescence signal in tumors for up to 96 hours post-injection, whereas the signal from free this compound is nearly undetectable. nih.gov Lactosomes are also designed to be stable during long-term blood circulation. nih.govnih.gov The hydrophilic shell of these nanoparticles prevents their rapid uptake by the reticuloendothelial system and improves their colloidal stability, preventing aggregation in the bloodstream. mdpi.com Polymeric nanoparticles of an intermediate size are ideal as they are large enough to avoid renal clearance but small enough to evade opsonization. mdpi.com

Table 2: Impact of Nanoparticle Encapsulation on this compound Properties
PropertyFree this compoundNanoparticle-Encapsulated this compound
Circulation Half-Life150-180 seconds nih.govSignificantly extended (e.g., fluorescence visible after 96 hours) nih.gov
Aqueous StabilityProne to degradation and aggregation nih.govrsc.orgStabilized within the nanoparticle, preventing degradation mdpi.com
Fluorescence in WaterMarked decrease in fluorescence intensity over time mdpi.comFluorescence intensity remains stable over time mdpi.com

In aqueous solutions, this compound molecules tend to self-aggregate, a phenomenon that leads to a significant reduction in their fluorescence quantum yield, known as aggregation-caused quenching (ACQ). nih.govmdpi.comnih.gov This severely hampers its use as a reliable fluorescent probe.

Nanoparticle encapsulation provides an effective solution to this problem by physically isolating individual this compound molecules within the nanoparticle's core or matrix. mdpi.com This steric hindrance prevents the close dye-dye interactions that are necessary for quenching to occur. As a result, this compound-loaded nanoparticles maintain a stable and bright fluorescence signal even in aqueous environments where the free dye would quickly degrade and lose its signal. mdpi.com For example, when loaded into poly(ethyl 2-cyanoacrylate) nanoparticles, the fluorescence intensity of this compound remains stable over 30 days, in stark contrast to the rapid fluorescence decay of the free dye in water. mdpi.com This stabilization is crucial for achieving high-contrast and reliable imaging in biological systems.

This compound Nanoconstructs in Preclinical Theranostics Research Principles

The encapsulation of this compound within nanoconstructs provides a versatile platform for theranostics, which combines diagnostic and therapeutic functionalities into a single agent. nih.gov These nanoplatforms are designed to improve the stability and bioavailability of this compound, while also enabling multimodal imaging and targeted therapy. nih.gov

This compound-loaded nanoconstructs are being investigated for dual-modality imaging, which can provide more comprehensive diagnostic information by combining the strengths of different imaging techniques. For instance, this compound can serve as both a near-infrared fluorescent (NIRF) probe and a photoacoustic (PA) imaging agent. mdpi.comnih.gov Nanoparticles co-loaded with this compound and a magnetic resonance imaging (MRI) contrast agent, such as superparamagnetic iron oxide nanoparticles (SPIOs), enable simultaneous NIRF and MR imaging. purdue.edu

Furthermore, these nanoconstructs can be engineered to exhibit stimuli-responsive therapeutic functionality. thno.orgrsc.orgnih.gov This "smart" drug delivery approach allows for the controlled release of therapeutic agents in response to specific triggers present in the tumor microenvironment or applied externally. thno.orgrsc.org Examples of stimuli-responsive mechanisms include:

pH-Responsive Release: The acidic microenvironment of tumors can be exploited to trigger the release of drugs from pH-sensitive nanocarriers. thno.org

Light-Triggered Release: Upon irradiation with near-infrared light, the photothermal effect of this compound can be used to induce the release of a co-encapsulated chemotherapeutic drug. mdpi.com

Ultrasound-Responsive Release: Ultrasound can be used as an external stimulus to trigger the release of therapeutic agents from nanocarriers. mdpi.comnih.gov

Dual Imaging ModalitiesResponsive Therapeutic MechanismTriggerReleased Agent
NIRF/MRIpH-ResponsiveLow pHChemotherapeutic Drug
NIRF/PALight-TriggeredNIR LightChemotherapeutic Drug
US/PAUltrasound-ResponsiveUltrasoundChemotherapeutic Drug

When incorporated into nanoparticles, the photothermal (PTT) and photodynamic (PDT) effects of this compound can be significantly enhanced. tue.nl Upon excitation with near-infrared light, this compound can convert the absorbed light energy into heat, leading to hyperthermia-induced cell death (PTT). frontiersin.org It can also generate reactive oxygen species (ROS) that induce apoptosis (PDT). oaepublish.comnih.govnih.gov

The nanoparticle interface plays a crucial role in enhancing these effects through several mechanisms:

Improved Stability and Dispersibility: Nanoparticles prevent the aggregation and degradation of this compound in aqueous solutions, which can quench its fluorescence and reduce its photothermal and photodynamic efficiency. tue.nlfrontiersin.org

Enhanced Photothermal Conversion: The close proximity of this compound molecules within a nanoparticle can lead to enhanced photothermal conversion efficiency. For example, the photothermal conversion efficiency (η) of ZHN/ICG nanoparticles has been calculated to be 39.83%. tue.nl In another study, the temperature of a tumor surface in a mouse model increased by 19°C following irradiation after injection of ICG@HSA-C5 nanoparticles. researchgate.net

Increased Singlet Oxygen Generation: The nanoparticle matrix can influence the local environment of the this compound molecules, leading to an increased quantum yield of singlet oxygen generation for PDT. oaepublish.com

NanoplatformEnhancement MechanismObserved Effect
ZHN/ICG NanoparticlesImproved stability and co-assemblyPhotothermal conversion efficiency of 39.83%
ICG@HSA-C5 NanoparticlesEnhanced photothermal performance19°C temperature increase on tumor surface
ICG-loaded BSA NanoparticlesHigh encapsulation efficiencyStrong NIR-I fluorescence and photothermal properties

The Enhanced Permeation and Retention (EPR) effect is a key principle in the passive targeting of nanomedicines to solid tumors. nih.gov Tumor blood vessels are characterized by leaky endothelial junctions and impaired lymphatic drainage, which allows nanoparticles of a certain size range (typically 10-200 nm) to extravasate from the bloodstream and accumulate in the tumor interstitium. thno.orgmdpi.comresearchgate.net

This compound-loaded nanoparticles are designed to exploit the EPR effect for improved tumor delivery. nih.govnih.gov The size of the nanoparticles is a critical factor influencing the efficiency of the EPR effect. nih.govnih.gov Studies have shown that smaller nanoparticles may penetrate deeper into the tumor tissue, while larger nanoparticles may have longer circulation times. nih.govresearchgate.net For example, research on polymeric nanoparticles has indicated that smaller sized particles (≤20 kDa, ~12 nm) exhibit significant tumor targeting with minimal nonspecific uptake. nih.gov

The accumulation of this compound nanocarriers in tumors via the EPR effect allows for enhanced imaging contrast and more effective localized therapy. mdpi.comresearchgate.net The prolonged retention of the nanoconstructs in the tumor microenvironment increases the time window for both diagnosis and treatment. nih.gov

Nanoparticle SizeKey CharacteristicImplication for EPR-mediated Delivery
~12 nmSmaller sizeDeeper tumor penetration
10-200 nmOptimal size rangeEnhanced accumulation in tumor tissue
>200 nmLarger sizeMay have longer circulation but less efficient tumor accumulation

Computational Chemistry and Theoretical Modeling of C5 Indocyanine

Quantum Chemical Calculations for Electronic Structure and Photophysical Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and photophysical characteristics of C5-indocyanine, explaining the origin of its distinct spectral features. qulacs.orgresearchgate.net

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state properties of molecules like this compound. researchgate.netimperial.ac.uk It is a quantum mechanical modeling method that investigates the electronic structure of many-body systems. stackexchange.com The core principle of DFT is that the total energy of a system is a functional of the electron density. imperial.ac.ukstackexchange.com This approach is computationally more tractable than traditional wavefunction-based methods, allowing for the study of larger and more complex molecular systems. imperial.ac.uk

For this compound, DFT calculations are employed to optimize the molecule's three-dimensional geometry, finding the most stable conformation (the ground state) by minimizing the total energy. These calculations, often performed at a 0 K temperature state, provide precise information about bond lengths, bond angles, and dihedral angles. stackexchange.com For instance, calculations using the B3LYP functional with a 6-31+G* basis set have been used to determine dihedral potentials in similar cyanine (B1664457) dyes. researchgate.net

Once the optimized geometry is obtained, DFT is used to calculate the electronic configuration, including the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter as it provides a first approximation of the molecule's excitation energy and influences its chemical reactivity and photophysical properties. researchgate.net

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the extension required to describe electronically excited states. stackexchange.comarxiv.org TD-DFT is one of the most popular methods for calculating the properties of molecules in their excited states, which are accessed upon absorption of light. researchgate.net The formalism allows for the calculation of excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital. arxiv.orgmolpro.net

Starting from the ground-state geometry optimized by DFT, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths. molpro.net These values are directly related to the experimental UV-Vis absorption spectrum, allowing for the prediction of the maximum absorption wavelength (λmax). researchgate.net By calculating the excited-state geometry, it is also possible to simulate emission spectra, including fluorescence. researchgate.net This makes TD-DFT an invaluable tool for understanding and predicting the colors and luminescent properties of this compound and its derivatives. researchgate.netunito.it For example, TD-DFT calculations have been instrumental in revealing that substitutions at the C5 position of a thiazole (B1198619) core are critical for tuning the color of fluorophores. iist.ac.in

Molecular Dynamics Simulations of this compound Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of this compound's behavior in various environments. researchgate.net These simulations solve Newton's equations of motion for a system of interacting particles, offering insights into conformational changes, binding processes, and self-assembly. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. igem.wiki For this compound, docking simulations can elucidate how it interacts with biological macromolecules like Human Serum Albumin (HSA), a key transport protein in the blood. jst.go.jp Such studies are crucial because the binding of indocyanine dyes to proteins can significantly alter their fluorescent properties. researchgate.net

Using software like AutoDock, these simulations place the this compound molecule into the binding pocket of a target protein and score the different poses based on binding energy. igem.wikinih.govmdpi.com This process identifies the most likely binding mode and highlights the specific amino acid residues involved in the interaction through hydrogen bonds, hydrophobic interactions, or electrostatic forces. mdpi.com Following docking, MD simulations can be run on the this compound-protein complex to assess its stability and dynamics over time, providing a more detailed understanding of the binding affinity and the conformational stability of the complex. researchgate.netnih.gov

In aqueous solutions, cyanine dyes like this compound are known to form aggregates through spontaneous self-assembly. researchgate.netnih.gov This aggregation significantly affects their photophysical properties, often leading to quenching or shifting of their fluorescence. Molecular dynamics simulations are a key tool for studying these phenomena at the atomic level. nih.gov

Using force fields like AMBER, simulations can model the behavior of multiple dye molecules in a solvent box. researchgate.netnih.gov These studies have shown that cyanine dyes can organize into distinct structures, such as H-aggregates (face-to-face stacks) and J-aggregates (head-to-tail arrangements). nih.gov Simulations can calculate the thermodynamics of this self-assembly, including the free energies of association for forming dimers, trimers, and larger aggregates. researchgate.netnih.gov For instance, binding free energies for the dimerization of similar ionic cyanine dyes have been reported in the range of 8 to 15 kBT. researchgate.netnih.gov MD simulations of Cy5-based photosensitizers have also been used to model their self-assembly into spherical nanoparticles in water. researchgate.net

Structure-Property Relationship Analysis and In Silico Design

A major goal of computational modeling is to establish clear relationships between a molecule's chemical structure and its functional properties. This knowledge is then used for the in silico design of new molecules with enhanced or specific characteristics. researchgate.net

For heptamethine cyanines, including the this compound family, computational studies have been crucial in elucidating these structure-property relationships. acs.org Research has shown that both the type and the position of substituents on the polymethine chain are pivotal for the dye's properties. acs.org A systematic study on substituted heptamethine cyanines (Cy7) demonstrated that a single substitution can modulate the absorption maximum over a wide range (e.g., 693–805 nm) and alter properties like fluorescence quantum yield and photostability by orders of magnitude. acs.org

Computational methods like DFT and TD-DFT allow researchers to screen virtual libraries of candidate molecules before undertaking costly and time-consuming synthesis. iist.ac.in For example, by calculating how modifications to the this compound core structure affect the HOMO-LUMO gap, absorption wavelength, and charge distribution, scientists can rationally design new probes. iist.ac.inresearchgate.net This in silico approach accelerates the development of novel this compound derivatives for specific applications, such as fluorescent probes with red-shifted absorption for deep-tissue imaging or dyes with improved photostability. researchgate.net

Computational Correlation of Molecular Descriptors with Experimental Optical Data

A cornerstone of modern dye chemistry is the ability to establish robust correlations between theoretical molecular descriptors and experimentally observed optical properties. For this compound and its derivatives, computational methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in elucidating these relationships. researchgate.netmdpi.com These quantum chemical calculations provide a lens to view how the electron distribution and geometry of a molecule dictate its interaction with light. mdpi.com

Key molecular descriptors that are frequently correlated with optical data include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a primary determinant of the maximum absorption wavelength (λmax). acs.org A smaller gap generally corresponds to a lower energy electronic transition and, consequently, a longer absorption wavelength, which is a critical parameter for near-infrared (NIR) dyes. acs.org For instance, calculations show that the electronic absorption spectra of cyanine dyes are dominated by the HOMO to LUMO transition. acs.org

Computational studies have demonstrated excellent agreement between calculated vertical excitation energies and experimental λmax values for various cyanine dyes. acs.orgnsf.gov While there can be systematic overestimation of excitation energies by some TD-DFT methods, applying a linear scaling procedure can achieve an accuracy of approximately 10 nm, which is often sufficient for predictive purposes. acs.org The inclusion of solvent effects in these models, often through a polarizable continuum model (PCM), further enhances the accuracy of these predictions. researchgate.netacs.org

Structural modifications, such as the length of the polymethine chain, have a predictable and computationally verifiable effect on optical properties. For a series of indolizine-cyanine dyes, increasing the number of methine groups from one (C1) to three (C3) and five (C5) results in a progressive red-shift of the absorption maximum. nsf.gov This is accurately reflected in both experimental measurements and DFT calculations. nsf.gov Bond length alternation (BLA), a descriptor for the uniformity of bond lengths along the polymethine chain, is another crucial parameter. A more uniform bond length, indicative of greater electron delocalization, is characteristic of cyanine-type structures and is associated with the intense π-π* transitions that give these dyes their high molar absorptivity. nsf.gov

The table below presents a comparison of experimental and calculated absorption maxima for indolizine-cyanine dyes with varying chain lengths, illustrating the strong correlation achieved through computational modeling.

CompoundExperimental λmax (nm) in DMSOCalculated Vertical Transition Energy (eV)Calculated λmax (nm)
C1 Cyanine 6522.15577
C3 Cyanine 7051.84674
C5 Cyanine 8191.57789
This table compiles experimental data and Time-Dependent Density Functional Theory (TD-DFT) calculation results for indolizine-cyanine dyes with varying polymethine chain lengths, demonstrating the correlation between experimental and theoretical values. Data sourced from nsf.gov.

Predictive Modeling for the Design of Novel this compound Analogues

The strong correlation between computational descriptors and experimental data provides the foundation for the predictive modeling and rational design of new this compound analogues. By manipulating molecular structures in silico, scientists can pre-emptively assess the potential of a novel dye candidate before undertaking its chemical synthesis. unito.itcore.ac.uk

One of the most common design strategies involves introducing various substituent groups at different positions on the indolenine rings. researchgate.net Theoretical studies have shown that adding electron-donating or electron-withdrawing groups can fine-tune the HOMO and LUMO energy levels. researchgate.net For example, adding electron-withdrawing groups can lower the HOMO-LUMO gap, leading to a predictable red-shift in the emission spectrum. researchgate.net This allows for the precise tuning of the dye's color and fluorescence properties. mdpi.com

Quantitative Structure-Property Relationship (QSPR) models represent a more advanced approach, leveraging machine learning to build predictive tools from large datasets. researchgate.netnih.gov In a QSPR study, a wide range of molecular descriptors—capturing information about size, shape, connectivity, and electronic features—are calculated for a series of known compounds. researchgate.net Machine learning algorithms then identify the key descriptors that correlate with a specific property, such as λmax. researchgate.net These models can then be used to predict the properties of novel, unsynthesized molecules with a high degree of accuracy. researchgate.netnih.gov This data-driven approach accelerates the discovery process by prioritizing the synthesis of only the most promising candidates. nih.gov

Molecular dynamics simulations can also be employed to predict how novel dye analogues will behave in complex environments, such as how they self-assemble or interact with biological molecules. nih.gov These simulations can reveal crucial structural features, like the number of hydrogen bonds formed, that govern the formation of stable nanoparticles or other supramolecular structures. nih.gov

Ultimately, the goal of predictive modeling is to create a feedback loop between theory and experiment. Computational models guide the synthesis of new this compound analogues, and the experimental characterization of these new compounds, in turn, provides more data to refine and improve the predictive power of the models. unito.it This synergy accelerates the development of next-generation fluorescent probes for a wide array of applications.

Advanced Analytical and Quantification Methodologies for C5 Indocyanine

Spectrophotometric Quantification Techniques for C5-Indocyanine Fluorescence

Spectrophotometry serves as a cornerstone for the quantification of fluorescent compounds like this compound. This is due to its sensitivity, accessibility, and the inherent fluorescent properties of the cyanine (B1664457) dye family. Various approaches to spectrophotometric quantification have been developed, ranging from static measurements to dynamic analyses that provide real-time data.

Static fluorescence intensity analysis is a fundamental method for quantifying this compound in solutions. This technique involves exciting the sample at a specific wavelength and measuring the emitted fluorescence at another, longer wavelength. The intensity of the emitted light is directly proportional to the concentration of the fluorophore within a certain range.

Key Principles:

Excitation and Emission Spectra: this compound, like other cyanine dyes, exhibits characteristic maximum excitation and emission wavelengths. For accurate quantification, measurements are typically performed at these peak wavelengths to maximize the signal-to-noise ratio.

Beer-Lambert Law Analogy: While the Beer-Lambert law strictly applies to absorbance, a similar linear relationship exists between fluorescence intensity and concentration at low concentrations. At higher concentrations, this linearity can be lost due to phenomena such as inner filter effects and self-quenching.

Standard Curve: To ensure accurate quantification, a standard curve is generated using known concentrations of this compound. The fluorescence intensity of the unknown sample is then interpolated from this curve to determine its concentration.

Research Findings: Studies on analogous cyanine dyes have demonstrated that static fluorescence intensity is a reliable method for determining bulk concentration in homogenous solutions. The selection of an appropriate solvent is crucial, as the fluorescence quantum yield of cyanine dyes can be highly dependent on the polarity and viscosity of their environment. For instance, aggregation in aqueous solutions can lead to quenching and a red-shift in the absorption spectrum, affecting the accuracy of quantification.

Parameter Description Typical Considerations for this compound
Excitation Wavelength (λex)Wavelength of light used to excite the fluorophore.Determined from the absorption spectrum maximum.
Emission Wavelength (λem)Wavelength of light at which fluorescence is measured.Determined from the emission spectrum maximum.
Slit WidthsControls the spectral resolution and intensity of light.Optimized to balance signal intensity and spectral purity.
Standard ConcentrationsA series of known concentrations to generate a calibration curve.Should bracket the expected concentration of the unknown sample.
Blank SampleA sample containing the solvent and any other matrix components without the fluorophore.Used to subtract background fluorescence.

Dynamic absolute fluorescence signal analysis involves the real-time monitoring of fluorescence intensity, often in a biological or in vivo context. This method provides quantitative data on the concentration changes of this compound over time, which is crucial for pharmacokinetic and biodistribution studies.

Key Principles:

Temporal Resolution: This technique requires instrumentation with high temporal resolution to accurately capture rapid changes in fluorescence signal.

Signal Calibration: To convert the measured fluorescence intensity into absolute concentration, a calibration factor is required. This can be challenging in complex biological systems due to tissue-specific absorption and scattering.

Pharmacokinetic Modeling: The data obtained from dynamic analysis is often fitted to pharmacokinetic models to derive parameters such as uptake rate, clearance rate, and half-life.

Research Findings: Dynamic fluorescence imaging with indocyanine green (ICG), a structurally related dye, has been extensively used to assess tissue perfusion and vascular dynamics nih.gov. The absolute fluorescence intensity over time provides a direct measure of the dye's concentration in the tissue, allowing for the quantitative assessment of blood flow nih.gov. Similar principles can be applied to this compound for analogous applications. However, it is important to note that patient- and system-related factors can influence the absolute fluorescence intensity, making direct comparisons between subjects challenging nih.govuniversiteitleiden.nlresearchgate.net.

To overcome the limitations of absolute fluorescence intensity analysis, dynamic normalized fluorescence intensity methods are often employed. Normalization helps to correct for variations in illumination, detection efficiency, and tissue optical properties, thereby improving the reliability and comparability of the data.

Key Principles:

Reference Signal: Normalization is typically performed by dividing the fluorescence signal of interest by a reference signal. This reference can be an anatomical landmark with stable fluorescence or the pre-injection baseline fluorescence.

Ratio-metric Imaging: In some applications, a second fluorophore with a stable emission can be co-administered as an internal standard. The ratio of the this compound fluorescence to the reference fluorophore's fluorescence provides a normalized signal that is less susceptible to external variations.

Time-Intensity Curve Normalization: For perfusion studies, the time-intensity curves can be normalized to their peak intensity or the area under the curve, allowing for the comparison of perfusion dynamics across different regions or subjects nih.govuniversiteitleiden.nlresearchgate.net.

Research Findings: Studies involving ICG have shown that normalizing time-intensity curves enhances the quality of quantitative perfusion assessment nih.govuniversiteitleiden.nlresearchgate.net. This approach has been demonstrated to improve the repeatability of measurements and reduce the impact of region selection on the results nih.govuniversiteitleiden.nlresearchgate.net. For this compound, such normalization techniques would be critical for obtaining robust and reproducible data in dynamic in vivo studies.

Normalization Method Description Application for this compound
Baseline NormalizationThe signal is expressed as a fold-change relative to the pre-injection intensity.Useful for tracking changes from a steady state.
Peak NormalizationThe time-intensity curve is normalized to its maximum value.Allows for the comparison of the shape of the fluorescence response curves.
Reference Tissue NormalizationThe signal from the region of interest is divided by the signal from a reference tissue.Can correct for systemic variations in dye concentration.

The development of standardized in vitro and ex vivo quantification protocols is essential for the validation and calibration of in vivo measurements. These protocols provide a controlled environment to establish the relationship between this compound concentration and fluorescence signal.

In Vitro Protocols:

Cell-based Assays: Quantification in cell culture involves incubating cells with this compound and then measuring the fluorescence of cell lysates or using fluorescence microscopy to quantify the cellular uptake. This is crucial for studies investigating the cellular-level interactions of the dye.

Tissue Phantoms: Optically stable tissue phantoms with known concentrations of this compound are used to calibrate and validate fluorescence imaging systems. These phantoms mimic the optical properties of biological tissues.

Ex Vivo Protocols:

Tissue Homogenates: Following in vivo administration, tissues of interest are excised, homogenized, and the this compound is extracted. The concentration in the extract is then quantified using a spectrofluorometer. This provides a direct measurement of the dye's biodistribution.

Histological Analysis: Cryosections of tissues can be imaged using fluorescence microscopy to visualize the micro-distribution of this compound within the tissue architecture.

Research Findings: For ICG, ex vivo imaging of dissected organs is a common method to confirm in vivo findings and quantify tumor-to-background ratios nih.gov. The development of similar protocols for this compound is necessary to validate its use in targeted imaging applications. Furthermore, in vitro studies are critical for understanding the photophysical properties of the dye in different biological environments, such as its interaction with proteins and its tendency to aggregate researchgate.net.

Chromatographic Separation and Detection Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of this compound, offering high resolution and sensitivity for both purity assessment and quantification.

HPLC is a powerful analytical tool that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. When coupled with UV-Vis and fluorescence detectors, it provides a robust method for the analysis of this compound.

Key Principles:

Separation: Reversed-phase HPLC is commonly used for cyanine dyes, where a nonpolar stationary phase is used with a polar mobile phase. The gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the parent dye from its impurities and degradation products.

Detection:

UV-Vis Detection: The detector measures the absorbance of the eluate at a specific wavelength. For this compound, this is typically set at its maximum absorption wavelength. This method is quantitative and provides information about the purity of the sample.

Fluorescence Detection: This detector excites the eluate at the excitation wavelength of this compound and measures the emission at its emission wavelength. Fluorescence detection is generally more sensitive and selective than UV-Vis detection.

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Research Findings: HPLC methods have been developed for the analysis of ICG in plasma and other biological matrices semanticscholar.orgnih.gov. These methods have demonstrated that traditional spectrophotometric procedures can be inaccurate due to the presence of degradation products that absorb at similar wavelengths semanticscholar.orgnih.gov. The use of HPLC with fluorescence detection provides a more specific and sensitive assay for the quantification of the intact dye semanticscholar.org. Given the structural similarities, these findings underscore the importance of using HPLC for the accurate quantification and purity assessment of this compound, especially in complex biological samples. An ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has also been developed for the quantification of ICG in tissue homogenates, offering even higher selectivity and sensitivity nih.govfrontiersin.org.

HPLC Parameter Typical Conditions for Cyanine Dyes Purpose
ColumnC18 reversed-phaseSeparation based on hydrophobicity.
Mobile PhaseAcetonitrile (B52724)/water or Methanol (B129727)/water with an ion-pairing agent (e.g., trifluoroacetic acid)To elute the compounds from the column.
Elution ModeGradientTo improve separation of compounds with different polarities.
Flow Rate0.5 - 1.5 mL/minTo control the retention time and resolution.
UV-Vis WavelengthAt the λmax of this compoundFor detection and quantification based on absorbance.
Fluorescence Wavelengthsλex and λem of this compoundFor highly sensitive and selective detection and quantification.

Mass Spectrometry Coupling for Structural Elucidation and Impurity Profiling

The coupling of liquid chromatography (LC) with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has become an indispensable tool for the detailed analysis of this compound and related compounds. This powerful combination allows for not only the sensitive quantification of the target analyte but also provides in-depth structural information and the ability to identify and characterize process-related impurities and degradation products.

Structural Elucidation: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), enabling the determination of the elemental composition of the parent this compound molecule and its fragments. This is a critical first step in confirming the compound's identity.

Tandem mass spectrometry (MS/MS) is then employed for structural confirmation. In this technique, the protonated molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural information. For instance, studies on the closely related Indocyanine Green (ICG) using electrospray ionization (ESI) in positive mode show a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 753.2. Subsequent fragmentation yields significant product ions that help to piece together the molecule's structure.

Table 1: Illustrative MS/MS Fragmentation Data for Indocyanine Green (ICG)

Precursor Ion (m/z)Fragment Ion (m/z)Postulated Substructure
753.2422Fragment containing one indole (B1671886) ring and a portion of the polymethine chain
753.2330Fragment representing the other major portion of the molecule
753.2408Secondary fragment ion
753.2382Secondary fragment ion

Data is illustrative and based on fragmentation patterns observed for Indocyanine Green (ICG) pharmaguideline.com.

Impurity Profiling: Impurity profiling is a mandatory step in the development of pharmaceutical-grade compounds to ensure safety and efficacy. LC-MS is a highly effective technique for detecting, identifying, and quantifying impurities present in this compound samples. These impurities can arise from the manufacturing process, degradation, or interaction with packaging materials.

The process involves using a high-resolution chromatographic method, such as Ultra-High-Performance Liquid Chromatography (UHPLC), to separate the this compound from any related substances. The eluent is then directed into the mass spectrometer. The high sensitivity of MS allows for the detection of impurities even at trace levels. By comparing the mass spectra of the impurity peaks with the parent compound and analyzing their fragmentation patterns, researchers can often postulate the structures of these unknown substances. This analytical rigor ensures that the final product meets the stringent purity requirements set by regulatory authorities.

Standardization and Reproducibility in this compound Research

Development of Reference Standards and Calibration Curves

The accurate quantification of this compound in various matrices is fundamental to research and development. This is achieved through the use of well-characterized reference standards and the construction of precise calibration curves.

A primary reference standard is a highly purified and characterized batch of this compound used as a benchmark for all analytical measurements. The development of this standard involves extensive purification and characterization to confirm its identity and establish its purity.

Once a reference standard is available, it is used to prepare a series of solutions of known concentrations. These solutions are then analyzed using the validated analytical method (e.g., UHPLC-MS/MS), and the instrument response (e.g., peak area) is plotted against the corresponding concentration. This plot is known as the calibration curve. For the curve to be considered reliable, it must demonstrate linearity over a specified concentration range. Linearity is typically assessed by the coefficient of determination (r²), which should ideally be very close to 1.000.

Table 2: Example of Calibration Curve Data for this compound Quantification

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Instrument Response (Peak Area Ratio)Accuracy (%)
1.00.990.01599.0
10.010.120.152101.2
50.049.550.74399.1
250.0253.53.802101.4
500.0508.07.620101.6
1000.0989.014.83598.9

This table presents hypothetical data illustrating the performance of a calibration curve for this compound analysis, with a typical linear range from 1 to 1000 ng/mL and a regression coefficient (r²) of ≥0.998 altabrisagroup.com.

Method Validation for Robustness and Reproducibility in Research Settings

For analytical data to be considered reliable and comparable across different laboratories and studies, the analytical method used must undergo rigorous validation. Method validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose. Key parameters are assessed according to guidelines from regulatory bodies like the Food and Drug Administration (FDA). nih.govfda.gov

Key Validation Parameters:

Accuracy: This measures the closeness of the test results to the true value. It is often assessed by analyzing samples with known concentrations of this compound and calculating the percent recovery.

Precision: This demonstrates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

Intra-day precision (Repeatability): Assesses precision over a short interval on the same day.

Inter-day precision (Intermediate Precision): Assesses precision over a longer period, such as on different days or with different analysts or equipment.

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity and Range: As described above, this is the ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Table 3: Summary of Method Validation Results for a UHPLC-MS/MS Assay for Indocyanine Green

Validation ParameterConcentration Level (ng/mL)Acceptance CriteriaObserved Result
Intra-day Precision (%RSD)50 (Low QC)≤ 15%4.8%
500 (Medium QC)3.1%
1200 (High QC)2.9%
Inter-day Precision (%RSD)50 (Low QC)≤ 15%6.1%
500 (Medium QC)4.5%
1200 (High QC)3.8%
Accuracy (% Bias)50 (Low QC)Within ±15%+5.2%
500 (Medium QC)-2.7%
1200 (High QC)+1.9%
Extraction RecoveryLow, Medium, High QCConsistent and reproducible85% - 108%

QC = Quality Control; %RSD = Percent Relative Standard Deviation. Data adapted from validated methods for Indocyanine Green analysis, which demonstrate the typical performance expected for a robust bioanalytical method pharmaguideline.comaltabrisagroup.comnih.gov.

By adhering to these principles of standardization and rigorous validation, researchers can ensure that the data generated for this compound is accurate, reliable, and reproducible, which is essential for advancing its scientific understanding and potential applications.

Emerging Research Directions and Future Perspectives for C5 Indocyanine

Design and Synthesis of Novel C5-Indocyanine Derivatives with Enhanced Properties

The core of this compound innovation lies in the strategic chemical modification of its structure. Researchers are employing sophisticated synthetic chemistry to create new analogues with tailored characteristics, addressing challenges such as tissue penetration, photostability, and molecular specificity.

Development of Red-Shifted Analogues for Deeper Tissue Penetration

A significant thrust in this compound research is the development of analogues that absorb and emit light at longer wavelengths, falling into the near-infrared (NIR) spectrum. Fluorescence detection in the NIR region offers distinct advantages, including reduced tissue autofluorescence, minimal light scattering, and consequently, deeper tissue penetration. mdpi.com

One common strategy to achieve this red shift is to extend the polymethine bridge of the cyanine (B1664457) dye. mdpi.com For instance, the pentamethine cyanine dye, often referred to as Cy5, emits in the NIR region (>650 nm), while its heptamethine analogue, Indocyanine Green (ICG), emits at even longer NIR wavelengths. mdpi.comnih.gov A notable pentamethine analogue of ICG is Indocyanine Blue (ICB). ICB and ICG differ by only a single vinylene unit in the polymethine chain, resulting in a predictable ~100 nm difference in their absorption and emission maxima. nih.gov This structural difference makes ICB a deep-red fluorophore, positioning it as a valuable complementary dye to the NIR-emitting ICG for multi-channel imaging. nih.gov

The development of red-shifted dyes is crucial for enabling non-invasive, high-resolution imaging deep within living tissues.

Table 1: Spectral Properties of this compound and its Heptamethine Analogue

CompoundPolymethine ChainAbsorption Max (λmaxabs)Emission Max (λmaxemis)Key Advantage
Indocyanine Blue (ICB) (C5 Analogue)Pentamethine~688 nm~706 nmDeep-red fluorescence, complementary to ICG. nih.gov
Indocyanine Green (ICG) (C7 Analogue)Heptamethine~785 nm~812 nmNear-infrared emission for deeper tissue penetration. nih.gov

Strategies for Achieving Enhanced Photostability and Reduced Aggregation

A primary challenge with indocyanine dyes, including C5 derivatives, is their tendency to form non-emissive aggregates in aqueous solutions, which diminishes their fluorescence quantum yield. acs.orgnih.gov Furthermore, their poor photostability and rapid degradation can limit their utility in applications requiring prolonged light exposure. frontiersin.orgresearchgate.net Researchers are actively exploring several strategies to mitigate these issues.

Chemical Modification: Introducing hydrophilic functional groups is a key strategy. The addition of sulfonate (SO3−) groups to the indolenine rings enhances water solubility, which in turn helps prevent aggregation and non-specific binding to biomolecules. mdpi.com Another approach involves adding short polyethylene (B3416737) glycol chains to the indolenine nitrogens, which produces exceptionally aggregation-resistant fluorophores. acs.org

Encapsulation and Host-Guest Chemistry: A promising method to improve both stability and optical properties is the encapsulation of the dye within nanocarriers. Micellar systems, such as those formed by Solutol HS 15 or calix researchgate.netarenes, have been shown to reduce aggregation, increase the fluorescence quantum yield, and enhance aqueous stability. nih.govrsc.org Similarly, forming a host-guest complex with molecules like cationic water-soluble pillar diagnosticgreen.comarene (WP5) can protect the dye from degradation, especially in acidic environments and under light exposure, thereby improving its stability and photothermal conversion efficiency. frontiersin.org Nanoformulation with calix researchgate.netarene has also been shown to create highly stable ICG J-aggregates with high photothermal conversion efficiency. researchgate.net

Table 2: Strategies to Enhance this compound Properties

StrategyMechanismObserved ImprovementReference
SulfonationIncreases hydrophilicity, reducing intermolecular interactions.Enhanced water solubility, reduced aggregation. mdpi.com
PEGylationSteric hindrance prevents close contact between dye molecules.Exceptionally aggregation-resistant fluorophores. acs.org
Micellar Encapsulation (e.g., Solutol HS 15)Isolates dye molecules within a hydrophobic core.Lower aggregation, 3-fold increased quantum yield, high aqueous stability. nih.gov
Host-Guest Complexation (e.g., Pillar diagnosticgreen.comarene)Entraps part of the dye molecule within a macrocyclic host.Increased stability and photothermal conversion efficiency. frontiersin.org

Synthesis of Responsive C5-Indocyanines for Molecular Sensing

A frontier in fluorophore development is the creation of "smart" probes that can sense and report on their molecular environment. The synthesis of responsive C5-indocyanines, which alter their optical properties upon interacting with specific analytes or changing conditions (e.g., pH, enzyme activity), is a key area of emerging research.

The development of modular synthetic routes allows for the creation of diverse heterobifunctional cyanine 5 dyes. acs.org These dyes are designed with two different functional groups. One group enables conjugation to a biomolecule for targeting, while the other can be used for attachment to a sensing moiety or to modulate the dye's electronic properties. acs.org For instance, a straightforward synthetic route has been developed that defers purification until the final step, preventing the degradation of sensitive functional groups. acs.org

Furthermore, the strategic placement of substituents on the this compound scaffold allows for the fine-tuning of its photophysical properties. researchgate.netacs.org By varying substituents at the 5,5'-positions of the indole (B1671886) rings, researchers can modulate the dye's hydrophobicity, electron-donating/withdrawing character, and ultimately its absorption and emission spectra. researchgate.netacs.org This synthetic versatility is foundational for creating this compound derivatives that can act as responsive probes for various biological targets and processes.

Integration of this compound with Advanced Imaging Technologies

The full potential of novel this compound derivatives is realized when they are paired with advanced imaging systems. The synergy between improved dyes and sophisticated hardware is driving new capabilities in biological and medical imaging, from making high-end research more accessible to acquiring more comprehensive datasets from a single procedure.

Miniaturized and Portable Imaging Systems for Broader Research Accessibility

The transition of fluorescence imaging from bulky, stationary equipment to compact, portable devices is broadening the accessibility and applicability of this technology. Several handheld and portable systems have been developed that are compatible with indocyanine dyes, enabling real-time fluorescence imaging in diverse settings, including open surgical procedures and bedside diagnostics. diagnosticgreen.comstryker.com

Examples of such systems include the IC-Flow™ Imaging System, a handheld device for visualizing tissue fluorescence, and the SPY Portable Handheld Imaging System (SPY-PHI), which visualizes circulation, lymphatics, and tissue perfusion. diagnosticgreen.comstryker.com The use of portable infrared cameras has also been instrumental in advancing techniques like ICG lymphography, allowing for real-time, noninvasive visualization of the lymphatic system. radiologykey.com These miniaturized systems, often designed for use with ICG, are equally suitable for its deep-red C5-analogue, Indocyanine Blue, further expanding their utility. nih.gov

Table 3: Examples of Portable/Compact Imaging Systems Compatible with Indocyanine Dyes

SystemCompanyDescriptionPrimary Application
IC-Flow™ Imaging SystemDiagnostic GreenA small, compact, and easy-to-use handheld device that visualizes and records tissue fluorescence.Open procedures. diagnosticgreen.com
SPY-PHI SystemStrykerA portable handheld imaging system to visualize circulation, lymphatics, and related tissue perfusion.Fluorescence-guided surgery. stryker.com
ENDOCAM Logic 4KRichard WolfAn endoscopic platform with "System green" for real-time ICG/NIR fluorescence imaging.Minimally invasive surgery, visceral blood flow visualization. diagnosticgreen.com
IMAGE1 S® Rubina®Karl StorzA modular camera platform combining 3D/4K imaging with laser-free NIR/ICG fluorescence.Minimally invasive surgery. diagnosticgreen.com

Hyperspectral and Multi-Modal Imaging Synergies for Comprehensive Data Acquisition

To gain a more complete understanding of complex biological systems, researchers are increasingly combining this compound fluorescence imaging with other modalities. This multi-modal approach provides synergistic information that is often more powerful than the sum of its parts.

One powerful combination is with Hyperspectral Imaging (HSI) . HSI is a non-invasive technique that captures a wide spectrum of light, providing detailed spectral signatures of different tissue types without the need for a contrast agent. frontiersin.org When used alongside indocyanine green fluorescence angiography, which visualizes perfusion, HSI can offer complementary data on tissue properties like oxygenation. frontiersin.orgresearchgate.net This combination allows for a more comprehensive intraoperative assessment, enhancing surgical precision and safety. frontiersin.org

Beyond HSI, this compound can be integrated into broader multi-modal imaging strategies. For example, nano-sized delivery systems are being engineered to co-encapsulate fluorescent dyes and magnetic resonance (MR) contrast agents. researchgate.net This creates a dual-mode platform that combines the high sensitivity of optical imaging with the deep tissue imaging capabilities of MRI. researchgate.net Similarly, combining fluorescence imaging with techniques like Optical Coherence Tomography (OCT) allows for the simultaneous visualization of vascular flow and detailed tissue microanatomy. nih.gov This synergistic approach, sometimes termed "surgical optomics," uses light-based methods to extract a rich, quantifiable set of tissue features, leading to more informed clinical decisions. researchgate.net

Table 4: Synergies of this compound with Other Imaging Modalities

Paired ModalityThis compound ProvidesPaired Modality ProvidesSynergistic Benefit
Hyperspectral Imaging (HSI)Dynamic perfusion and vascular mapping. researchgate.netContrast-free, quantitative tissue information (e.g., oxygenation). frontiersin.orgComprehensive, real-time assessment of tissue viability and function. frontiersin.org
Magnetic Resonance Imaging (MRI)High-sensitivity surface and subsurface imaging. researchgate.netHigh-resolution, deep-tissue anatomical imaging. researchgate.netDual-mode platform for sensitive and deep tissue image-guided applications. researchgate.net
Optical Coherence Tomography (OCT)Vascular flow and perfusion information. nih.govCross-sectional micro-anatomical detail of tissue layers. nih.govCorrelated functional (flow) and structural (morphology) data.

Addressing Current Research Challenges and Limitations

The evolution of this compound as a premier near-infrared (NIR) fluorophore is marked by ongoing research aimed at overcoming its inherent limitations. The primary challenges revolve around enhancing its performance in complex biological settings and refining its specificity towards biological targets.

Improving Signal-to-Background Ratios in Complex Biological Environments

A critical factor for the utility of any fluorescent probe in biological imaging is the signal-to-background ratio (SBR), which dictates the clarity and sensitivity of detection. While NIR fluorophores like this compound inherently benefit from reduced tissue autofluorescence and light scattering compared to visible-light dyes, achieving high-contrast imaging in deep tissue remains a significant challenge. lumiprobe.comresearchgate.net The background signal can arise from the nonspecific accumulation of the probe in non-target tissues or from the probe's intrinsic fluorescence in an unbound state.

Research efforts to improve SBR for indocyanine-based probes focus on several key strategies:

Activatable or "Smart" Probes: A leading strategy involves designing probes that are "off" (non-fluorescent or quenched) in their native state and are "turned on" only upon interaction with their specific target. researchgate.net This interaction can be an enzymatic cleavage of a quenching moiety, a conformational change upon binding to a protein, or a response to the unique chemical microenvironment of the target tissue (e.g., pH). mdpi.comnih.gov This approach dramatically minimizes background fluorescence from probes that have not reached their target. For instance, the 6QC-ICG probe is a quenched substrate that becomes fluorescent only when activated by cysteine cathepsins, which are often abundant in tumor environments. mdpi.com

Optimizing Photophysical Properties: Traditional cyanine dyes can suffer from drawbacks like small Stokes shifts and the formation of non-fluorescent aggregates, which can limit imaging contrast. rsc.org Research focuses on systematic structural modifications to the this compound scaffold to enhance its photophysical properties. By altering substituents, researchers can increase the fluorescence quantum yield, enlarge the Stokes shift (the separation between absorption and emission maxima), and improve photostability, all of which contribute to a stronger signal against background noise. rsc.orgresearchgate.net

Exploiting Advanced Imaging Windows: Imaging in the second near-infrared window (NIR-II, 1000-1700 nm) has been shown to provide superior SBR and deeper tissue penetration than the traditional NIR-I window (700-900 nm). frontiersin.org Indocyanine green (ICG) exhibits fluorescence emission in the shortwave infrared (SWIR) region, which overlaps with the NIR-II window. rndsystems.combio-techne.com This has been shown to increase sensitivity and resolution. rndsystems.combio-techne.com Future development of this compound derivatives is aimed at shifting their emission further into the NIR-II region to maximize these advantages.

Table 1: Strategies for Enhancing Signal-to-Background Ratio (SBR) of Indocyanine Probes

StrategyMechanismExample Application
Activatable Probes The probe's fluorescence is quenched until a specific biological trigger (e.g., enzyme, pH) activates it, minimizing background from non-target areas. researchgate.netmdpi.comA probe that fluoresces only after being cleaved by a tumor-specific protease, allowing clear visualization of metastatic sites. mdpi.com
Targeted Conjugation The dye is linked to a molecule (e.g., antibody) that has a high affinity for a specific biological marker, concentrating the signal at the site of interest. tcichemicals.comAn ICG-antibody conjugate that binds to receptors overexpressed on cancer cells for fluorescence-guided surgery. mdpi.comfrontiersin.org
Photophysical Tuning The dye's core structure is chemically modified to increase quantum yield, photostability, and Stokes shift, resulting in a brighter, more robust signal. rsc.orgresearchgate.netCreating derivatives with expanded π-conjugated systems to enhance fluorescence quantum yield and shift emission. rsc.org
NIR-II/SWIR Imaging Utilizing the 1000-1700 nm spectral window where photon scattering and tissue autofluorescence are further reduced, leading to clearer images. frontiersin.orgrndsystems.comUsing ICG's emission in the SWIR window for high-resolution imaging of fine anatomical structures like blood and lymph vessels. rndsystems.combio-techne.com

Developing More Specific and Environmentally Sensitive this compound Probes

The core this compound structure, like its parent compound ICG, is inherently non-specific in its biological interactions, which limits its application for molecularly targeted imaging. tcichemicals.com A major thrust of current research is to engineer specificity and environmental sensitivity into this compound-based probes.

Specificity is primarily achieved by conjugating the this compound fluorophore to a targeting ligand. This ligand acts as a "guide," delivering the fluorescent payload to a desired biological target. Common targeting moieties include:

Monoclonal Antibodies (mAbs): These proteins bind with high specificity to antigens on the surface of cells. For example, ICG has been linked to antibodies like cetuximab and trastuzumab to target cancer cells overexpressing EGFR and HER2, respectively. mdpi.comthno.org

Peptides: Short chains of amino acids can be designed to bind to specific receptors or enzymes.

Small Molecules: These can be designed to bind to the active sites of enzymes or other specific protein pockets.

Environmental sensitivity refers to the ability of a probe's fluorescent properties to change in response to its immediate microenvironment. mdpi.com This is a sophisticated strategy for creating "turn-on" probes for specific detection. Research focuses on designing this compound derivatives that are sensitive to:

pH: Probes can be designed to fluoresce only in the acidic environment characteristic of tumors or specific cellular compartments like lysosomes.

Polarity: A change in fluorescence upon moving from an aqueous environment to a hydrophobic protein-binding pocket can be used to detect protein binding events. nih.gov

Presence of Specific Analytes: Probes can be engineered to react with specific molecules, such as reactive oxygen species (ROS) or metal ions. For example, ICG itself has been found to be a sensitive probe for detecting singlet oxygen, as its absorption decreases upon reaction. mdpi.comresearchgate.net

Enzymatic Activity: Probes can be synthesized with a recognition site for a specific enzyme. Upon cleavage by the enzyme, the probe's fluorescence is activated, providing a direct measure of enzymatic activity. mdpi.com

The development of these specific and environmentally sensitive probes transforms this compound from a general contrast agent into a precise tool for molecular imaging and diagnostics. nih.gov

Broader Scientific Impact and Future Research Trajectories

The focused research on improving this compound has impacts that extend beyond the development of a single compound, contributing to fundamental science and enabling new avenues of biomedical research.

Contributions to Fundamental Understanding of Fluorophore Photophysics and Chemical Biology

The systematic study of this compound and its derivatives serves as a powerful model for understanding the complex relationship between a fluorophore's chemical structure and its photophysical properties. By making precise alterations to the molecule—such as adding substituents at the C5 position of the indole rings or modifying the polymethine chain—researchers can directly observe the effects on absorption/emission spectra, quantum yield, photostability, and environmental sensitivity. researchgate.net This empirical data, often paired with computational modeling using techniques like Density Functional Theory (DFT), provides deep insights into the principles of fluorophore design. iist.ac.in

In the field of chemical biology, this compound-based tools are enabling the study of complex biological processes within their native context. Fluorescently labeled biomolecules allow for the investigation of conformational dynamics and intermolecular interactions in real-time. uni-duesseldorf.de The development of activatable and targeted this compound probes provides chemical biologists with highly specific tools to:

Visualize the location and activity of specific enzymes in living cells. mdpi.com

Track the movement and interactions of proteins.

Monitor changes in the cellular microenvironment.

These custom-designed molecular probes are essential for dissecting intricate biochemical pathways and cellular functions that are invisible to other methods. frontiersin.org

Table 2: Selected Photophysical Properties of Indocyanine Green (ICG)

PropertyValueSignificance
Absorption Maximum (λabs) ~787 nm lumiprobe.comrndsystems.comFalls within the NIR-I window, allowing for deep tissue penetration.
Emission Maximum (λem) ~815-819 nm lumiprobe.comrndsystems.comNIR emission minimizes interference from tissue autofluorescence.
Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹ rndsystems.comHigh value indicates very efficient light absorption, contributing to brightness.
Quantum Yield (Φ) ~0.14 rndsystems.comRepresents the efficiency of converting absorbed light into emitted fluorescence.
Solubility Soluble in water and DMSO rndsystems.comGood aqueous solubility is crucial for biological applications.

Potential for Novel Research Tool Development Across Biomedical Disciplines

The ongoing refinement of this compound is paving the way for a new generation of sophisticated research tools with broad applicability. Future research trajectories are focused on creating probes that are not only brighter and more specific but also more functional.

Key areas for future development include:

Quantitative Imaging Probes: Moving beyond simple qualitative imaging ("is it there?") to quantitative measurements ("how much is there?"). This involves creating ratiometric probes, where the ratio of fluorescence at two different wavelengths changes in response to an analyte, or fluorescence lifetime imaging (FLIM) probes, where the fluorescence decay time is the reporting signal.

Theranostic Agents: Combining diagnostic and therapeutic functions in a single molecule. A this compound derivative could be used for fluorescence-guided surgery to identify a tumor, and then, upon irradiation with a laser of a specific wavelength, generate reactive oxygen species for photodynamic therapy (PDT) to destroy the remaining cancer cells. nih.gov

Probes for Advanced Microscopy: Developing photostable this compound variants suitable for super-resolution microscopy techniques, which can break the diffraction limit of light and allow for imaging of cellular structures at the nanoscale.

Multiplexed Imaging: Creating a palette of this compound derivatives with distinct spectral properties to allow for the simultaneous visualization of multiple biological targets in a single experiment, such as tracking different cell types or monitoring several enzymatic activities at once.

Enhanced NIR-II Probes: A significant focus is on designing novel this compound scaffolds that are exceptionally bright and stable with emission profiles deep within the NIR-II window, promising unprecedented resolution and penetration depth for in vivo animal imaging. researchgate.net

These next-generation tools, built upon the this compound framework, hold the potential to accelerate discoveries across numerous biomedical fields, from fundamental cell biology and neurobiology to oncology and immunology.

Q & A

Q. How should researchers design experiments to assess the photostability of C5-indocyanine under varying physiological conditions?

  • Methodological Answer : Photostability experiments require controlled irradiation setups (e.g., xenon lamps mimicking sunlight) and spectroscopic monitoring (absorbance/fluorescence spectra) at timed intervals. Include negative controls (e.g., light-protected samples) and replicate measurements to account for instrumental variability. Quantify degradation kinetics using first-order models, and validate results with HPLC to confirm chemical integrity . Physiological conditions (pH, temperature, ionic strength) should mimic in vivo environments (e.g., PBS buffer at pH 7.4, 37°C). Statistical analysis (ANOVA or t-tests) must compare degradation rates across conditions .

Q. What characterization techniques are essential for confirming the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine orthogonal analytical methods:
  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H/¹³C NMR peak assignments, comparing to published spectra .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area under the curve) using a C18 column and UV-Vis detection at λmax of this compound .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for exact mass) .
  • Elemental Analysis : Verify stoichiometry of synthetic batches .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported quantum yields (QY) of this compound across studies?

  • Methodological Answer : Discrepancies often arise from solvent effects, instrument calibration, or reference dye variability. Standardize measurements by:
  • Using a common reference dye (e.g., rhodamine 6G in ethanol) with a well-established QY .
  • Calibrating fluorometers with certified standards and reporting excitation/emission slit widths .
  • Applying correction factors for solvent refractive index and instrument response .
  • Conducting inter-laboratory comparisons to identify systematic errors . Publish raw data and calibration curves to enhance reproducibility .

Q. What computational methods are suitable for modeling the interaction between this compound and cellular membranes?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36 or GAFF) can model lipid bilayer interactions. Key steps:
  • Parameterization : Derive partial charges for this compound via DFT calculations (e.g., B3LYP/6-31G*) .
  • System Setup : Embed the compound in a lipid bilayer (e.g., POPC) and solvate with TIP3P water .
  • Trajectory Analysis : Calculate metrics like membrane insertion depth, hydrogen bonding, and lateral diffusion coefficients. Validate with experimental data (e.g., fluorescence quenching assays) .
  • Reproducibility : Share simulation scripts and force field parameters in supplementary materials .

Data Analysis and Contradiction Management

Q. How should researchers address variability in this compound’s fluorescence intensity across biological replicates?

  • Methodological Answer : Variability may stem from sample preparation (e.g., dye aggregation) or biological heterogeneity. Mitigate by:
  • Normalization : Use internal standards (e.g., co-staining with a reference fluorophore) .
  • Statistical Power : Conduct a priori sample size calculations (e.g., G*Power) to ensure adequate replicates .
  • Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude non-physiological data points .
  • Meta-Analysis : Compare datasets across studies using random-effects models to quantify heterogeneity .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical reporting and reproducibility in this compound studies?

  • Methodological Answer :
  • Data Transparency : Publish raw spectra, chromatograms, and simulation trajectories in repositories like Zenodo .
  • Ethical Approval : For in vivo studies, obtain approval from institutional animal care committees (IACUC) and report approval numbers .
  • Reagent Validation : Certify commercial this compound batches via COA (Certificate of Analysis) and lot-specific HPLC/MS data .
  • Pre-registration : Preregister hypotheses and methods on platforms like Open Science Framework to reduce bias .

Tables for Key Methodological Comparisons

Q. Table 1. Comparison of Analytical Techniques for this compound Characterization

TechniquePurposeKey ParametersLimitations
HPLC-UV/VisPurity assessmentRetention time, peak areaLimited to chromophore detection
ESI-MSMolecular weight confirmationm/z ratio, isotopic patternRequires high purity samples
¹H NMRStructural verificationChemical shift, couplingSolvent interference possible

Table 2. Frameworks for Research Question Design

FrameworkApplication to this compound ResearchExample
PICO Define Population (e.g., cell type), Intervention (dye concentration), Comparison (control dyes), Outcome (fluorescence intensity)"Does 10 µM this compound yield higher fluorescence in HeLa cells vs. Cy5?"
FINER Ensure questions are Feasible, Interesting, Novel, Ethical, Relevant"Novelty: How does this compound’s Stokes shift compare to existing NIR dyes?"

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.